acetyl-oxa(dethia)-CoA
Description
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Properties
Molecular Formula |
C23H38N7O18P3 |
|---|---|
Molecular Weight |
793.5 g/mol |
IUPAC Name |
2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl acetate |
InChI |
InChI=1S/C23H38N7O18P3/c1-12(31)43-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-45-51(41,42)48-50(39,40)44-8-13-17(47-49(36,37)38)16(33)22(46-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18+,22-/m1/s1 |
InChI Key |
YTFJZNGIRMRBLL-ZSJPKINUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Purification of Acetyl-Oxa(dethia)-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of acetyl-oxa(dethia)-CoA, a crucial analog of acetyl-CoA. By replacing the sulfur atom with oxygen in the thioester linkage, this compound offers increased stability against enzymatic hydrolysis, making it a valuable tool for structural and functional studies of enzymes involved in fatty acid and polyketide biosynthesis. This document outlines detailed experimental protocols, presents quantitative data in a clear format, and visualizes key pathways and workflows.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of a protected pantetheine (B1680023) analog, followed by acetylation and subsequent deprotection and phosphorylation steps to yield the final product. The general strategy is similar to previously reported syntheses of other Coenzyme A analogs.[1]
Experimental Protocol: Synthesis of Acetyl-oxa(dethia)pantetheine Acetonide
A key intermediate in the synthesis is acetyl-oxa(dethia)pantetheine acetonide. This is achieved by first generating acetonide-protected oxa(dethia)pantetheine.[1] This protected intermediate is then acetylated.
Materials:
-
Acetonide protected oxa(dethia)pantetheine
-
Acetic anhydride (B1165640)
-
Appropriate anhydrous solvents (e.g., Dichloromethane)
Procedure:
-
Dissolve acetonide-protected oxa(dethia)pantetheine in an anhydrous solvent under an inert atmosphere.
-
Add triethylamine to the solution.
-
Cool the reaction mixture in an ice bath.
-
Add acetic anhydride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (e.g., 4-12 hours), monitoring the reaction progress by a suitable method like thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product using column chromatography to obtain pure acetyl-oxa(dethia)pantetheine acetonide.[1]
General Scheme for the Synthesis of this compound
The overall synthesis involves several key transformations, starting from the protected pantetheine derivative. While the full detailed enzymatic steps to generate the final CoA analog are complex and often proprietary or described in extensive supplementary materials, the general chemical workflow can be visualized.
Purification of this compound
The purification of this compound is critical to remove starting materials, byproducts, and any hydrolyzed species. High-performance liquid chromatography (HPLC) is a commonly employed method for the purification of CoA analogs.
Experimental Protocol: HPLC Purification
Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is suitable.
-
A C18 reversed-phase column is typically used for the separation of CoA compounds.
Mobile Phase and Gradient:
-
A binary gradient system is often employed.
-
Solvent A: An aqueous buffer, such as potassium phosphate, at a slightly acidic pH (e.g., pH 4.9).
-
Solvent B: An organic solvent like acetonitrile, which may contain an acid such as glacial acetic acid.
-
The gradient will typically start with a low percentage of Solvent B, gradually increasing to elute the more hydrophobic compounds.
Procedure:
-
Dissolve the crude synthesized product in an appropriate buffer.
-
Filter the sample to remove any particulate matter.
-
Inject the sample onto the equilibrated C18 column.
-
Run the gradient elution, monitoring the chromatogram at a wavelength of 260 nm, which is the absorbance maximum for the adenine (B156593) base in the CoA molecule.
-
Collect the fractions corresponding to the peak of this compound.
-
Confirm the identity and purity of the collected fractions using techniques such as mass spectrometry and NMR.
-
Lyophilize the pure fractions to obtain the final product as a stable powder.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with this compound and its interaction with the E. coli fatty acid biosynthesis initiating ketosynthase, FabH.
| Compound/Parameter | Value | Reference |
| Inhibition Constants (Ki) vs. FabH | ||
| oxa(dethia)CoA | 0.4 ± 0.2 mM | [1] |
| acetyl-oxa(dethia)CoA | Weak activation | [1] |
| malonyl-oxa(dethia)CoA | 0.8 ± 0.4 mM | [1] |
| Enzymatic Stability | ||
| acetyl-oxa(dethia)CoA | Undergoes extremely slow hydrolysis in the presence of FabH or its C112Q mutant. | [1][2][3] |
| Non-enzymatic Hydrolysis of Acetyl-CoA | ||
| pH 6 and 7 | ~0.0004 min-1 | [1] |
Application in Mechanistic Studies: Interaction with FabH
This compound is a valuable tool for studying the mechanism of enzymes like FabH. FabH initiates fatty acid biosynthesis by catalyzing an acyltransferase reaction with acetyl-CoA to form an acetyl-S-FabH intermediate, followed by a decarboxylative Claisen condensation with malonyl-ACP.[1][3] The use of the more stable this compound allows for the trapping and structural characterization of enzyme-substrate complexes, providing insights into the conformational changes that underpin catalysis.
This guide provides a foundational understanding of the synthesis and purification of this compound. For more specific details, researchers are encouraged to consult the supplementary information of the cited literature. The stability and inhibitory properties of this and related analogs make them promising tools for structure-function studies to uncover the basis of enzyme cooperativity and enzyme-substrate interactions in fatty acid and polyketide biosynthesis.[3][4]
References
- 1. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of the fatty acid biosynthesis initiation enzymes in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Acetyl-oxa(dethia)-CoA: A Technical Whitepaper on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a detailed technical analysis of acetyl-oxa(dethia)-CoA, an analog of the key metabolic intermediate acetyl-CoA. Contrary to initial postulations as a general enzyme inhibitor, this guide clarifies its nuanced role, primarily characterized by its interaction with β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH), a critical enzyme in bacterial fatty acid biosynthesis. In this context, this compound has been observed to act as a slight activator rather than an inhibitor. This whitepaper synthesizes the available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams to offer a comprehensive understanding of this compound's mechanism of action.
Introduction
Acetyl-coenzyme A (acetyl-CoA) is a central molecule in metabolism, participating in numerous biochemical pathways, including the citric acid cycle and fatty acid biosynthesis. Its high-energy thioester bond is crucial for its function. Analogs of acetyl-CoA, such as this compound, where the thioester sulfur atom is replaced by an oxygen atom, are invaluable tools for probing enzyme mechanisms, studying enzyme-substrate interactions, and as potential therapeutic agents. The replacement of the sulfur with an oxygen atom alters the electronic and steric properties of the molecule, leading to modified interactions with enzyme active sites. This guide focuses on the mechanism of action of this compound, with a particular emphasis on its well-characterized effects on the bacterial fatty acid synthesis initiation enzyme, FabH.
Mechanism of Action of this compound
The primary enzyme for which the interaction with this compound has been studied in detail is Escherichia coli β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH). FabH initiates fatty acid biosynthesis by catalyzing the condensation of acetyl-CoA with malonyl-ACP.
Interaction with FabH
In enzymatic assays involving acetyl-CoA and malonyl-CoA as substrates, this compound was found to be a slight activator of FabH.[1][2][3] This is in contrast to its malonyl counterpart, malonyl-oxa(dethia)CoA, which acts as an inhibitor.[1][2][3] The stability of this compound is a key feature; it undergoes extremely slow hydrolysis in the presence of FabH or its C112Q mutant.[1] This stability makes it a promising tool for structural studies aiming to elucidate enzyme-substrate interactions.[1][2]
The slight activating effect suggests that this compound can bind to the enzyme in a manner that promotes the primary reaction, possibly by inducing a favorable conformational change. However, it is not a substrate for the condensation reaction itself.
Interaction with Other Enzymes
The inhibitory potential of dethia analogs of acetyl-CoA has been explored with other enzymes. In a study on pig heart citrate (B86180) synthase, dethia analogues of potent fluorovinyl thioether inhibitors were found to be poor inhibitors of the enzyme.[3] This suggests that the thioester linkage is critical for strong binding and inhibition in this class of compounds for citrate synthase.
Data Presentation
The following tables summarize the quantitative data on the inhibition of E. coli FabH by various CoA analogs and the kinetic parameters of the FabH-catalyzed reaction.
Table 1: Inhibition Constants (Ki) of CoA Analogs against E. coli FabH [1]
| Inhibitor | Ki (mM) |
| Coenzyme A (CoA) | 0.15 |
| oxa(dethia)CoA | 0.4 |
| aza(dethia)CoA | 0.9 |
Table 2: Kinetic Parameters for E. coli FabH with Malonyl-CoA [1]
| Parameter | Value |
| Km | 2.5 ± 0.8 mM |
| Ki (substrate inhibition) | 1.9 ± 0.6 mM |
| kcat | 5.9 ± 1.4 min-1 |
| kcat/Km | 0.0024 µM-1·min-1 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves a chemoenzymatic route. The general steps are as follows:
-
Synthesis of Acetonide Protected oxa(dethia)pantetheine: This intermediate is generated as a precursor.[1]
-
Acetylation: The acetonide pantetheine (B1680023) analog is treated with acetic anhydride (B1165640) and triethylamine (B128534) to produce acetyl-oxa(dethia)pantetheine acetonide.[1][4]
-
Deprotection: The acetonide group is removed using an acid such as trifluoroacetic acid (TFA).[5]
-
Chemoenzymatic Conversion to CoA analog: The deprotected intermediate is then converted to the final this compound product using a series of enzymatic reactions catalyzed by pantothenate kinase (CoaA), phosphopantetheine adenylyltransferase (CoaD), and dephospho-CoA kinase (CoaE).[5]
FabH Enzyme Kinetics Assay (HPLC-based)
The activity of FabH and the effect of this compound can be monitored using a High-Performance Liquid Chromatography (HPLC)-based assay.
-
Reaction Mixture: A typical reaction mixture contains E. coli FabH enzyme (e.g., 10 µM) in a suitable buffer (e.g., pH 8.0), along with the substrates acetyl-CoA and malonyl-CoA at specified concentrations (e.g., ~125 or ~250 µM).[1]
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature.
-
Quenching: At various time points, aliquots of the reaction mixture are taken and the reaction is quenched, for example, by the addition of acid.
-
HPLC Analysis: The quenched samples are analyzed by reverse-phase HPLC to separate and quantify the substrates (acetyl-CoA, malonyl-CoA) and products (CoA, acetoacetyl-CoA). The disappearance of malonyl-CoA and the appearance of CoA are typically monitored to determine the reaction rate.[1]
-
Data Analysis: The peak areas from the chromatograms are used to calculate the concentration of each component. The initial rates are determined from the linear portion of the substrate depletion or product formation curves over time. Kinetic parameters (Km, Vmax, Ki) are then determined by fitting the initial rate data at varying substrate and inhibitor concentrations to the appropriate kinetic models.[6]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Fatty acid biosynthesis pathway initiation and the point of interaction for this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for an HPLC-based enzyme kinetics assay.
Conclusion
This compound serves as a valuable molecular probe for investigating the mechanisms of acetyl-CoA-utilizing enzymes. Its primary characterization reveals a surprising role as a slight activator of E. coli FabH, the initiating enzyme in fatty acid biosynthesis, rather than a straightforward inhibitor. This finding, coupled with its observed poor inhibitory activity against citrate synthase, underscores the nuanced and enzyme-specific nature of its interactions. The stability of this compound makes it a particularly useful tool for structural biology studies aimed at capturing enzyme-substrate complexes. For researchers and drug development professionals, understanding the precise mechanism of such analogs is crucial for the rational design of novel inhibitors targeting bacterial fatty acid synthesis and other critical metabolic pathways. Future studies may yet uncover inhibitory roles against other enzymes, but based on current evidence, its utility lies more in its properties as a stable, non-reactive analog for mechanistic and structural investigations.
References
- 1. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Activity of Fatty Acid Biosynthesis Initiating Ketosynthase FabH with Acetyl/Malonyl-oxa/aza(dethia)CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 6. Enzyme kinetics by Reverse Phase HPLC? - Biochemistry [protocol-online.org]
The Inhibitory and Modulatory Effects of Acetyl-oxa(dethia)-CoA on Acetyltransferases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-Coenzyme A (acetyl-CoA) is a central metabolite and the acetyl group donor for a vast array of enzymatic reactions catalyzed by acetyltransferases. These enzymes play critical roles in numerous cellular processes, including gene expression regulation (histone acetyltransferases), fatty acid metabolism (e.g., β-ketoacyl-ACP synthase III, FabH), and detoxification (e.g., chloramphenicol (B1208) acetyltransferase). Understanding the catalytic mechanisms and substrate interactions of acetyltransferases is crucial for drug discovery and the development of novel therapeutics.
Substrate analogs are invaluable tools for elucidating enzyme structure-function relationships. Acetyl-oxa(dethia)-CoA, a synthetic analog of acetyl-CoA where the thioester sulfur atom is replaced by an oxygen, has emerged as a useful probe for studying acetyltransferase mechanisms. Its altered chemical properties, particularly the stability of the ester bond compared to the thioester, allow for the trapping of enzyme-substrate complexes and the dissection of individual catalytic steps.
This technical guide provides an in-depth overview of the known inhibitory and modulatory effects of this compound on acetyltransferases, with a primary focus on the well-characterized interactions with Escherichia coli β-ketoacyl-ACP synthase III (FabH) and preliminary findings with chloramphenicol acetyltransferase III (CATIII).
Quantitative Data on the Effects of this compound and Related Analogs
The primary target for which quantitative data is available for this compound is the E. coli fatty acid biosynthesis initiating ketosynthase, FabH. The data is summarized in the tables below, comparing the effects of this compound and its malonyl counterpart to the natural substrates and another analog, acetyl-aza(dethia)-CoA.
Table 1: Kinetic Parameters for E. coli FabH with Natural Substrates [1]
| Substrate | Km | kcat | Ki (Substrate Inhibition) |
| Acetyl-CoA | 0.3 ± 0.1 µM | - | - |
| Malonyl-CoA | 2.5 ± 0.8 mM | 5.9 ± 1.4 min-1 | 1.9 ± 0.6 mM |
Table 2: Effects of Acetyl-CoA Analogs on E. coli FabH Activity
| Analog | Observed Effect on FabH | Quantitative Data | Reference |
| This compound | Slightly activating | Specific quantitative activation data not available in the primary literature.[1][2][3] | [1][2][3] |
| Acetyl-aza(dethia)-CoA | Moderate inhibitor | Specific Ki value not provided.[1][2][3] | [1][2][3] |
| Malonyl-oxa(dethia)-CoA | Inhibitor | Ki is reported to be near the Km of malonyl-CoA (2.5 ± 0.8 mM).[1][2][3] | [1][2][3] |
| Malonyl-aza(dethia)-CoA | Inhibitor | Ki is reported to be near the Km of malonyl-CoA (2.5 ± 0.8 mM).[1][2][3] | [1][2][3] |
Table 3: Hydrolytic Stability of Acetyl-CoA and its Analogs in the Presence of E. coli FabH
| Compound | Stability | Observation |
| This compound | Undergoes very slow hydrolysis. | More stable than acetyl-CoA, making it suitable for co-crystallization studies.[1] |
| Acetyl-aza(dethia)-CoA | Completely stable. | Does not undergo hydrolysis in the presence of FabH.[1] |
| Malonyl-oxa(dethia)-CoA | Decarboxylation not detected. | Stable in the presence of wild-type FabH and the C112Q mutant.[1] |
| Malonyl-aza(dethia)-CoA | Completely stable. | Does not undergo hydrolysis or decarboxylation.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the key experimental protocols for the synthesis of this compound and for assaying its effects on acetyltransferase activity.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A general outline based on published methods is provided below.
Protocol 1: Synthesis of this compound
-
Generation of Acetonide Protected oxa(dethia)pantetheine: This intermediate is synthesized as previously published.
-
Acetylation: The acetonide protected oxa(dethia)pantetheine is treated with acetic anhydride (B1165640) and triethylamine (B128534) to yield acetyl-oxa(dethia)pantetheine acetonide.
-
Deprotection and Phosphorylation: The acetonide protecting group is removed, followed by enzymatic phosphorylation to generate the final this compound product.
Enzyme Activity Assays
The effect of this compound on acetyltransferase activity can be assessed using various methods. The two primary assays used for FabH are detailed below.
Protocol 2: HPLC-Based Assay for FabH Activity [1]
-
Reaction Mixture: Prepare a reaction mixture containing FabH enzyme (e.g., 10 µM), acetyl-CoA, and malonyl-CoA in a suitable buffer (e.g., pH 8.0).
-
Incubation: Incubate the reaction mixture at a controlled temperature.
-
Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., an organic solvent like acetonitrile).
-
Analysis: Analyze the reaction components by reverse-phase HPLC. The disappearance of malonyl-CoA and the appearance of Coenzyme A can be monitored to determine the reaction kinetics.
-
Inhibition/Activation Studies: To study the effect of this compound, the analog is included in the reaction mixture, and the reaction rate is compared to the control reaction without the analog.
Protocol 3: UV-Vis Spectrophotometric Assay for FabH Activity [1]
-
Reaction Principle: This assay monitors the production of acetoacetyl-CoA, which has a distinct absorbance at 302 nm in the presence of Mg2+.
-
Reaction Mixture: Prepare a reaction mixture containing FabH, acetyl-CoA, malonyl-CoA, and Mg2+ in a suitable buffer (e.g., pH 8.0).
-
Spectrophotometric Monitoring: Continuously monitor the increase in absorbance at 302 nm using a UV-Vis spectrophotometer.
-
Kinetic Parameter Determination: Determine the initial reaction velocities at varying substrate concentrations to calculate Km and kcat.
-
Inhibition/Activation Analysis: Include this compound in the reaction mixture at various concentrations to determine its effect on the kinetic parameters.
Visualizations: Pathways and Workflows
Diagrams generated using Graphviz (DOT language) to illustrate key concepts.
Caption: The catalytic cycle of E. coli FabH.
Caption: Workflow for studying this compound effects.
Caption: Interaction of this compound with FabH.
Discussion and Future Directions
The available data indicates that this compound is a valuable tool for studying the mechanism of E. coli FabH. Its ability to act as a slow substrate and its relative stability make it particularly useful for structural biology studies aimed at capturing the enzyme in a state that mimics the acyl-enzyme intermediate.[1] The slight activating effect is an interesting finding that warrants further investigation to understand the underlying molecular interactions.
In contrast to its effect on FabH, this compound was found to be unreactive with chloramphenicol acetyltransferase III (CATIII). This suggests that the subtle change from a thioester to an ester can have profoundly different effects on the activity of different acetyltransferases, likely due to differences in their active site architecture and catalytic mechanisms.
A significant gap in the current knowledge is the effect of this compound on other major classes of acetyltransferases, such as histone acetyltransferases (HATs) and carnitine acetyltransferases. Given the therapeutic importance of these enzyme families, future studies should explore the inhibitory or modulatory potential of this compound and other related analogs against a broader panel of acetyltransferases. Such studies could lead to the development of novel chemical probes and potentially new therapeutic leads.
Conclusion
This compound serves as a specialized chemical probe for the study of acetyltransferases. Its well-documented, albeit slightly activating, interaction with E. coli FabH provides a solid foundation for its use in mechanistic and structural studies of this particular enzyme. However, the lack of data on its effects on other acetyltransferases highlights a significant area for future research. A broader characterization of this and other acetyl-CoA analogs will undoubtedly deepen our understanding of this important class of enzymes and may open new avenues for drug development.
References
understanding the role of acetyl-oxa(dethia)-CoA in probing enzyme active sites
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for Stable Analogs in Enzymology
The study of enzyme mechanisms and the development of enzyme inhibitors are cornerstones of biochemical research and drug discovery. Acetyl-Coenzyme A (acetyl-CoA) is a central metabolite in numerous pathways, including fatty acid synthesis and the citric acid cycle, making the enzymes that utilize it key targets for investigation. However, the inherent chemical lability of the thioester bond in acetyl-CoA presents a significant challenge for in-vitro studies, particularly for techniques like X-ray crystallography that require stable enzyme-ligand complexes over extended periods.
To circumvent this, researchers have synthesized and utilized stable analogs of acetyl-CoA. One such class of analogs is the oxa(dethia) series, where the sulfur atom of the thioester is replaced by an oxygen atom, forming an ester. Acetyl-oxa(dethia)-CoA is significantly more resistant to hydrolysis than its native counterpart, yet it retains sufficient structural and electronic similarity to be recognized by the active sites of many acetyl-CoA-utilizing enzymes. This stability makes it an invaluable tool for:
-
Trapping enzyme-substrate complexes: Allowing for their structural characterization.
-
Investigating reaction intermediates: By slowing down or stalling catalytic steps.
-
Acting as a scaffold for inhibitor design: Providing a stable core for the development of potent and specific enzyme inhibitors.
This guide provides an in-depth technical overview of the role of this compound and related analogs in probing the active sites of key enzymes, with a focus on β-ketoacyl-ACP synthase III (FabH) and citrate (B86180) synthase.
Probing the Active Site of β-ketoacyl-ACP Synthase III (FabH)
FabH is a crucial enzyme in the initiation of fatty acid biosynthesis in many bacteria, catalyzing the condensation of acetyl-CoA with malonyl-ACP.[1] Its essential role makes it an attractive target for the development of novel antibiotics.
Interaction of this compound with FabH
Studies using this compound and its malonyl counterpart have provided significant insights into the mechanism of FabH. This compound has been shown to be a very slow substrate for FabH, with hydrolysis occurring at a much-reduced rate compared to acetyl-CoA.[2] This property allows for the study of the acyl-enzyme intermediate.
Interestingly, while this compound itself is not a strong inhibitor, and in some assays shows slight activation, its malonyl analog, malonyl-oxa(dethia)-CoA, is an effective inhibitor of FabH.[2][3]
Quantitative Data: Inhibition of FabH
The following table summarizes the kinetic and inhibition constants for this compound analogs and related compounds with E. coli FabH.
| Compound | Parameter | Value | Reference |
| Malonyl-CoA | K_m | 2.5 ± 0.8 mM | [4] |
| Malonyl-CoA | K_i (substrate inhibition) | 1.9 ± 0.6 mM | [4] |
| Acetyl-CoA | K_m | 0.3 ± 0.1 µM | [4] |
| Malonyl-oxa(dethia)-CoA | K_i | ~ K_m of Malonyl-CoA | [2][3] |
| Acetyl-aza(dethia)-CoA | K_i | 800 µM | [4] |
| CoA | K_i | 0.15 mM | [4] |
| oxa(dethia)CoA | K_i | 0.4 mM | [4] |
| aza(dethia)CoA | K_i | 0.9 mM | [4] |
Experimental Protocol: Determination of K_i for a FabH Inhibitor
This protocol outlines a continuous spectrophotometric assay to determine the inhibition constant (K_i) of a compound against FabH. The assay monitors the production of acetoacetyl-CoA at 302 nm.
Materials:
-
Purified E. coli FabH enzyme
-
Acetyl-CoA
-
Malonyl-CoA
-
Inhibitor stock solution (e.g., malonyl-oxa(dethia)-CoA)
-
Assay Buffer: 50 mM HEPES, pH 8.0, 50 mM MgCl₂
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 302 nm
Procedure:
-
Prepare Reagent Mix: For each reaction, prepare a master mix containing assay buffer, a fixed concentration of acetyl-CoA (e.g., 125 µM), and varying concentrations of the inhibitor.
-
Enzyme Preparation: Dilute the FabH stock solution in assay buffer to the desired final concentration (e.g., 10 µM).
-
Initiate Reaction: To the wells of the microplate containing the reagent mix, add a fixed concentration of malonyl-CoA (e.g., spanning a range around the K_m, from 0.5 to 10 mM) to start the reaction.
-
Enzyme Addition: Immediately add the diluted FabH enzyme to each well to a final volume of 200 µL.
-
Kinetic Measurement: Monitor the increase in absorbance at 302 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 25°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.
-
Plot 1/v₀ versus 1/[Malonyl-CoA] for each inhibitor concentration (Lineweaver-Burk plot).
-
Alternatively, use non-linear regression to fit the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed) to determine the K_i value.
-
Visualization of the Fatty Acid Synthesis Initiation Pathway
Caption: Initiation of bacterial fatty acid synthesis by FabH.
Visualization of the Experimental Workflow for K_i Determination
Caption: Experimental workflow for determining the K_i of a FabH inhibitor.
Probing the Active Site of Citrate Synthase
Citrate synthase catalyzes the first committed step of the citric acid cycle, the condensation of acetyl-CoA and oxaloacetate to form citrate.[5] Due to its critical role in central metabolism, it is a key regulatory point.
Dethiaacetyl-CoA as a Probe for Citrate Synthase
While there is limited specific information on the use of this compound with citrate synthase, the closely related analog, dethiaacetyl-CoA (where the sulfur is replaced by a methylene (B1212753) group), has been used to study the enzyme's condensation half-reaction. Dethiaacetyl-CoA is a competitive inhibitor of citrate synthase and is not hydrolyzable, making it a useful tool for mechanistic and structural studies.[6] It is important to note that for some inhibitors of citrate synthase, the dethia analogs have been found to be poor inhibitors, suggesting that the electronic nature of the thioester or its mimic is crucial for binding.[6]
Quantitative Data: Interaction of Dethiaacetyl-CoA with Citrate Synthase
The following table summarizes the inhibition constant for dethiaacetyl-CoA with pig heart citrate synthase.
| Compound | Enzyme | Parameter | Value | Reference |
| Dethiaacetyl-CoA | Pig Heart Citrate Synthase | K_i | 16 µM | [6] |
Experimental Protocol: Citrate Synthase Activity Assay
This protocol describes a common colorimetric assay for measuring citrate synthase activity, which can be adapted for inhibition studies. The assay follows the release of Coenzyme A, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that absorbs at 412 nm.[7]
Materials:
-
Purified citrate synthase
-
Acetyl-CoA
-
Oxaloacetate
-
DTNB solution
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.1
-
96-well plate or cuvettes
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare Reaction Mixture: In each well or cuvette, prepare a reaction mixture containing assay buffer, acetyl-CoA (e.g., 0.3 mM), and DTNB (e.g., 0.1 mM). If performing an inhibition assay, also include the inhibitor at various concentrations.
-
Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate Reaction: Add oxaloacetate (e.g., 0.5 mM) to the reaction mixture to start the reaction.
-
Enzyme Addition: Immediately add a small amount of citrate synthase to initiate the catalyzed reaction.
-
Monitor Absorbance: Measure the increase in absorbance at 412 nm over time.
-
Calculate Activity: The rate of the reaction is proportional to the change in absorbance per unit time. One unit of citrate synthase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of TNB per minute.
Visualization of the Citric Acid Cycle
Caption: A simplified overview of the Citric Acid Cycle.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through a chemoenzymatic approach.[4] The following is a generalized protocol based on published methods.
Step 1: Synthesis of Acetyl-oxa(dethia)pantetheine Acetonide
-
Acetonide-protected oxa(dethia)pantetheine is synthesized according to previously published methods.
-
The protected pantetheine (B1680023) analog is then acetylated by reacting it with acetic anhydride (B1165640) and triethylamine (B128534) in an appropriate solvent like dichloromethane.
-
The reaction is monitored by thin-layer chromatography (TLC) and upon completion, the product, acetyl-oxa(dethia)pantetheine acetonide, is purified by column chromatography.
Step 2: Deprotection
-
The acetonide protecting group is removed by treatment with a mild acid, such as formic acid in water, at a controlled pH (e.g., 2.2) to avoid hydrolysis of the newly formed ester bond.
-
The deprotected acetyl-oxa(dethia)pantetheine is then purified.
Step 3: Chemoenzymatic Synthesis of the CoA Analog
-
The deprotected acetyl-oxa(dethia)pantetheine is converted to the corresponding CoA analog using a two-enzyme system.
-
Pantothenate kinase and phosphopantetheine adenylyltransferase/dephospho-CoA kinase are used in a one-pot reaction.
-
An ATP regeneration system, such as acetate (B1210297) kinase with acetyl phosphate, is included to drive the reaction to completion.
-
The final product, this compound, is purified by high-performance liquid chromatography (HPLC).
Conclusion
This compound and its related analogs are powerful tools for probing the active sites of acetyl-CoA-utilizing enzymes. Their increased stability compared to the native substrate allows for detailed structural and mechanistic studies that would otherwise be challenging. The data and protocols presented in this guide for FabH and citrate synthase highlight the utility of these analogs in understanding enzyme function and in providing a foundation for the rational design of novel inhibitors. As research continues to uncover the complexities of metabolic pathways, the use of such molecular probes will undoubtedly remain a critical component of the biochemist's and drug developer's toolkit.
References
- 1. Substrate-inhibiton by acetyl-CoA in the condensation reaction between oxaloacetate and acetyl-CoA catalyzed by citrate synthase from pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. collab.its.virginia.edu [collab.its.virginia.edu]
- 6. Acetyl Coenzyme A Analogues as Rationally Designed Inhibitors of Citrate Synthase [pubmed.ncbi.nlm.nih.gov]
- 7. Citrate Synthase Assay Kit Clinisciences [clinisciences.com]
Discovery of Novel Protein Interactions Using Acetyl-oxa(dethia)-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-coenzyme A (acetyl-CoA) is a central metabolite involved in numerous cellular processes, from energy metabolism to protein acetylation.[1] The inherent reactivity of its thioester bond, crucial for its biological function, also presents challenges for in vitro studies, particularly in structural biology and proteomics.[2][3] Acetyl-oxa(dethia)-CoA, a stable analog where the sulfur atom of the thioester is replaced by an oxygen, offers a powerful tool to overcome these limitations.[2][3] This technical guide provides an in-depth overview of the application of this compound in characterizing and discovering protein interactions. We present a detailed case study on its interaction with β-ketoacyl-acyl carrier protein synthase III (FabH), summarize quantitative data, provide detailed experimental protocols, and propose a workflow for the discovery of novel protein interactors on a proteomic scale.
Introduction: The Utility of a Stable Acetyl-CoA Analog
Acetyl-CoA's thioester bond is highly reactive, making it an excellent acyl group donor but also susceptible to hydrolysis.[2][3] This instability can complicate experimental setups, especially those requiring longer incubation times like protein crystallization or affinity-based pulldowns. This compound serves as a valuable chemical probe because its ester bond is significantly more stable than the thioester of acetyl-CoA, leading to much slower hydrolysis rates.[2][4] This stability allows for the trapping of enzyme-substrate complexes and the interrogation of acetyl-CoA binding proteins without rapid degradation of the ligand.
The logical relationship between acetyl-CoA and its oxa-analog in studying protein interactions is a trade-off between reactivity and stability. While acetyl-CoA allows for the study of catalytic turnover, this compound is superior for structural studies and binding assays where the integrity of the ligand is paramount.
Case Study: Interaction with E. coli FabH
A prime example of this compound's utility is in the study of Escherichia coli FabH, an enzyme that initiates fatty acid biosynthesis.[2][4] FabH catalyzes a decarboxylative Claisen condensation between acetyl-CoA and malonyl-ACP. Using this compound, researchers have been able to probe the enzyme's substrate binding and inhibition mechanisms in detail.
Quantitative Data Summary
The following tables summarize the kinetic and inhibition data for FabH with acetyl-CoA and its oxa-analog.
Table 1: FabH Catalyzed Decomposition Rates of Acetyl-CoA and Analogs
| Reactants → Products | FabH wt (rates in min⁻¹) | FabH C112Q (rates in min⁻¹) |
|---|---|---|
| acetyl-CoA → CoA | 0.0004 ± 0.0001 | 0.0005 ± 0.0001 |
| acetyl-oxa(dethia)CoA → oxa(dethia)CoA | ~ 0.003 | ~ 0.001 |
| malonyl-CoA → CoA | 0.0005 ± 0.0001 | Not Determined |
| malonyl-oxa(dethia)CoA → oxa(dethia)CoA | ~ 0.001 | ~ 0.001 |
Data adapted from Boram et al. (2023). Reactions were determined by HPLC analysis with ~250 µM substrate or analog and 10 µM FabH.[4]
Table 2: Inhibition Constants (Kᵢ) of CoA Analogs against FabH
| Inhibitor | Kᵢ (mM) |
|---|---|
| CoA | 0.15 |
| oxa(dethia)CoA | 0.4 |
| aza(dethia)CoA | 0.9 |
| malonyl-oxa(dethia)CoA | ~2.5 (near Kₘ of malonyl-CoA) |
Data adapted from Boram et al. (2023).[4]
In enzyme assays, this compound was found to be slightly activating, while its malonyl counterpart is an inhibitor with a Kᵢ near the Kₘ of malonyl-CoA.[4][5][6] The slow hydrolysis of the oxa-analogs in the presence of FabH highlights their stability and utility for structural studies.[2][4]
FabH Signaling Pathway
The following diagram illustrates the initial steps of fatty acid synthesis catalyzed by FabH, indicating where this compound acts as a competitive binder.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of this compound is beyond the scope of this guide but is detailed in the work by Boram et al.[4] The general principle involves the coupling of oxa(dethia)-CoA with an acetylating agent.
FabH Expression and Purification
-
Cloning and Transformation: The fabH gene from E. coli K-12 is cloned into a pRSF-derived vector with an N-terminal hexahistidine (6xHis) tag cleavable by TEV protease. The construct is transformed into E. coli expression strains (e.g., BL21(DE3)).[2]
-
Protein Expression: Grow transformed cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and incubate for 16-18 hours at 18°C.
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP) and lyse by sonication.
-
Affinity Chromatography: Clarify the lysate by centrifugation. Load the supernatant onto a Ni-NTA column. Wash with lysis buffer containing 20 mM imidazole. Elute the protein with lysis buffer containing 250 mM imidazole.
-
Tag Cleavage and Further Purification: (Optional) Cleave the 6xHis tag with TEV protease. Further purify the protein using size-exclusion chromatography to ensure homogeneity.
Enzyme Kinetics Assay (Continuous Spectrophotometric)
This assay measures the FabH-catalyzed reaction between acetyl-CoA and malonyl-CoA.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing assay buffer (e.g., 100 mM HEPES pH 8.0), 125 µM acetyl-CoA, and 10 µM FabH.
-
Initiation: Start the reaction by adding 125 µM malonyl-CoA.
-
Measurement: Monitor the decrease in absorbance of the malonyl-CoA thioester bond at 232 nm.
-
Inhibition Assay: To determine Kᵢ values, perform the assay with varying concentrations of the inhibitor (e.g., malonyl-oxa(dethia)-CoA) and a fixed concentration of the substrate (malonyl-CoA).
HPLC Analysis of Analog Stability
-
Reaction Setup: Incubate ~250 µM of this compound with 10 µM of FabH (wild-type or C112Q mutant) in a suitable buffer at room temperature.[4]
-
Time Points: At various time points (e.g., 0, 1, 4, 24 hours), quench a 50 µL aliquot of the reaction with an equal volume of 10% formic acid.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC (e.g., C18 column). Monitor the elution profile at 260 nm.
-
Quantification: Quantify the peak areas corresponding to this compound and the hydrolyzed product, oxa(dethia)-CoA, to determine the rate of hydrolysis.
Workflow for Novel Protein Interaction Discovery
While this compound has been primarily used for studying known acetyl-CoA binding proteins, its stability makes it an ideal bait for discovering novel interactors using chemoproteomic approaches.[7][8] The following outlines a proposed workflow.
Protocol for Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a biotin (B1667282) tag via a linker, allowing for affinity purification.
-
Cell Culture and Lysis: Grow cells of interest to the desired confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the biotinylated this compound probe for 2-4 hours at 4°C.
-
As a negative control, incubate a separate aliquot of lysate with biotin alone.
-
Add streptavidin-coated magnetic beads and incubate for another hour to capture the probe-protein complexes.
-
-
Washing: Pellet the beads using a magnetic stand and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Sample Preparation for MS:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Alternatively, perform an on-bead tryptic digest to prepare peptides for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the prepared peptides using a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify the proteins in both the probe and control samples. Proteins significantly enriched in the probe sample are considered potential interactors.
-
Validation: Validate high-confidence candidates using orthogonal methods such as isothermal titration calorimetry (ITC) to measure direct binding affinity or co-immunoprecipitation to confirm the interaction in a cellular context.
Conclusion and Future Directions
This compound is a powerful and versatile tool for studying protein-acetyl-CoA interactions. Its enhanced stability allows for detailed kinetic, thermodynamic, and structural characterization of known interactors like FabH. Furthermore, its potential as a chemical probe in affinity-based proteomic workflows opens up exciting avenues for the discovery of novel acetyl-CoA binding proteins and the elucidation of new regulatory pathways. The integration of such chemical biology tools with advanced mass spectrometry and systems biology will undoubtedly deepen our understanding of the "acetyl-ome" and provide new targets for therapeutic intervention in diseases where acetyl-CoA metabolism is dysregulated.
References
- 1. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A systems chemoproteomic analysis of acyl-CoA/protein interaction networks - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of Acetyl-Oxa(dethia)-CoA Enzyme Binding: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of enzyme-substrate interactions is fundamental to understanding biological catalysis and is a cornerstone of rational drug design. However, the inherent instability of natural substrates like acetyl-coenzyme A (acetyl-CoA) can hinder detailed structural and functional analyses. Acetyl-oxa(dethia)-CoA (AcOCoA), a chemically more stable analog where the thioester sulfur is replaced by an oxygen atom, has emerged as a powerful tool for circumventing this limitation. This technical guide provides an in-depth exploration of the structural basis for AcOCoA's interaction with various enzymes, offering insights into enzyme mechanisms and a framework for future research and drug development. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate a comprehensive understanding of this important molecular probe.
Introduction
Acetyl-coenzyme A is a central metabolite in numerous biochemical pathways, participating in protein, carbohydrate, and lipid metabolism by delivering an acetyl group to various acceptor molecules.[1] The high reactivity of its thioester bond, while crucial for its biological function, also leads to non-productive hydrolysis, complicating in vitro studies such as protein crystallization and NMR spectroscopy that require long incubation times.[2][3] To overcome this challenge, researchers have synthesized and utilized this compound (AcOCoA), an analog in which the reactive thioester sulfur is substituted with an oxygen atom, forming a more stable ester linkage.[2][4] This increased stability makes AcOCoA an invaluable tool for trapping enzyme-substrate complexes, enabling detailed structural and functional characterization.[2][3]
This guide will delve into the structural intricacies of how enzymes recognize and bind AcOCoA, drawing upon key studies involving enzymes such as chloramphenicol (B1208) acetyltransferase III (CATIII), Escherichia coli β-ketoacylsynthase III (FabH), and citrate (B86180) synthase. We will examine the subtle yet significant differences in binding compared to the native acetyl-CoA and discuss the implications for understanding enzyme catalysis and for the design of novel inhibitors.
Chemo-enzymatic Synthesis of this compound
The synthesis of AcOCoA and related analogs is often achieved through a chemo-enzymatic approach, which leverages the specificity of enzymes to perform key steps in the assembly of the final molecule. This method is generally preferred for its efficiency and ability to produce structurally precise analogs.[4][5]
General Workflow for Chemo-enzymatic Synthesis
The synthesis typically begins with a chemically synthesized pantetheine (B1680023) analog, where the thiol group is replaced by a hydroxyl group. This precursor then undergoes a series of enzymatic reactions catalyzed by the enzymes of the coenzyme A biosynthetic pathway.
Caption: Chemo-enzymatic synthesis of this compound.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a generalized representation based on methodologies described in the literature.[4][6] Specific reaction conditions and purification strategies may vary depending on the specific analog and enzymes used.
Materials:
-
Oxa-pantetheine (chemically synthesized)
-
Pantothenate Kinase (CoaA)
-
Phosphopantetheine Adenylyltransferase (CoaD)
-
Dephospho-CoA Kinase (CoaE)
-
ATP (Adenosine triphosphate)
-
Reaction buffer (e.g., Tris-HCl with MgCl2 and KCl)
-
Acetic anhydride (B1165640) or other acetylating agent
-
Purification system (e.g., HPLC)
Methodology:
-
Phosphorylation: Incubate the oxa-pantetheine precursor with CoaA and ATP in the reaction buffer. Monitor the reaction for the formation of the phosphorylated intermediate.
-
Adenylylation: To the reaction mixture from step 1, add CoaD and an additional aliquot of ATP. This enzyme will catalyze the attachment of an adenylyl group to the 4'-phosphopantetheine (B1211885) analog.
-
Final Phosphorylation: Introduce CoaE and a final aliquot of ATP to the mixture to phosphorylate the 3'-hydroxyl group of the ribose, yielding oxa(dethia)-CoA.
-
Acetylation: The resulting oxa(dethia)-CoA is then chemically acetylated, for instance, by reaction with acetic anhydride, to produce this compound.
-
Purification: The final product is purified from the reaction mixture using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the synthesized AcOCoA are confirmed by methods like mass spectrometry and NMR spectroscopy.
Structural Insights from Crystallographic Studies
X-ray crystallography has been instrumental in revealing the atomic details of how AcOCoA interacts with enzyme active sites. These studies provide a static picture of the enzyme-ligand complex, offering valuable clues about substrate recognition, conformational changes, and the catalytic mechanism.
Chloramphenicol Acetyltransferase III (CATIII)
CATIII is a model enzyme for studying acetyltransfer reactions and has been co-crystallized with AcOCoA.[2][4] Structural analysis of the CATIII:AcOCoA complex reveals that the analog binds in the active site in a manner that closely mimics the binding of the natural substrate. The adenine (B156593) and pantetheine moieties of AcOCoA establish key hydrogen bonding and van der Waals interactions with conserved residues in the CoA binding pocket, anchoring the molecule in a catalytically competent orientation. Interestingly, in some crystal structures, electron density corresponding to both AcOCoA and its hydrolyzed product, oxa(dethia)CoA (OCoA), were observed, suggesting that even the more stable ester bond can undergo slow hydrolysis in the enzyme's active site over the crystallization timeframe.[2]
Escherichia coli β-ketoacylsynthase III (FabH)
FabH is a key enzyme in the initiation of fatty acid biosynthesis and catalyzes a Claisen condensation reaction.[3] Crystal structures of FabH in complex with AcOCoA have provided snapshots of different stages of the catalytic cycle. In one structure, the hydrolyzed product OCoA was found in the active site, while another captured an acyl-enzyme intermediate with OCoA.[2] These structures provide valuable insights into the mechanism of acyl transfer and the role of active site residues in catalysis. The ability to trap these intermediates highlights the utility of AcOCoA in dissecting complex enzymatic reactions.
Caption: Interaction of AcOCoA with the FabH active site.
Enzyme Kinetics and Inhibition
Kinetic studies are crucial for understanding the functional consequences of the structural differences between acetyl-CoA and its oxa-dethia analog. These studies typically involve measuring enzyme activity in the presence of varying concentrations of the substrate or inhibitor.
Quantitative Data Summary
The following table summarizes key kinetic parameters for the interaction of AcOCoA and related analogs with various enzymes.
| Enzyme | Analog | Parameter | Value | Reference |
| E. coli FabH | This compound | Activity | Slightly activating | [3] |
| E. coli FabH | Acetyl-aza(dethia)-CoA | Inhibition | Moderate inhibitor | [3] |
| E. coli FabH | Malonyl-oxa(dethia)-CoA | Kᵢ | ~ Kₘ of malonyl-CoA | [3] |
| E. coli FabH | Malonyl-aza(dethia)-CoA | Kᵢ | ~ Kₘ of malonyl-CoA | [3] |
| Citrate Synthase | Acetyl-aza(dethia)-CoA | Kᵢ | 1.6 µM | [3] |
| Phosphotransacetylase | Acetyl-aza(dethia)-CoA | Kᵢ | 130 µM | [3] |
| Fluoroacetyl-CoA Hydrolase | Fluorothis compound | Kₔ | 90 µM | [3] |
Note: "Slightly activating" and "moderate inhibitor" are qualitative descriptions from the source. Kᵢ is the inhibition constant, Kₘ is the Michaelis constant, and Kₔ is the dissociation constant.
Insights from Kinetic Studies
Kinetic analyses have revealed diverse behaviors of oxa(dethia)-CoA analogs with different enzymes.[3] For instance, with FabH, while malonyl-oxa(dethia)-CoA acts as an inhibitor with a Kᵢ value close to the Kₘ of the natural substrate malonyl-CoA, this compound was surprisingly found to be slightly activating.[3][7] In contrast, the aza-analog (where the sulfur is replaced by a nitrogen atom) of acetyl-CoA is a moderate inhibitor of FabH.[3][7] These findings underscore that subtle changes in the analog structure can lead to significant differences in their interaction with the enzyme, providing a powerful means to probe the stringency of substrate recognition.
Applications in Drug Development
The detailed understanding of how AcOCoA and related analogs bind to enzyme active sites has significant implications for drug development. By providing high-resolution structures of enzyme-ligand complexes, these analogs facilitate structure-based drug design efforts.
Target Validation and Inhibitor Design
Enzymes like FabH are considered promising targets for the development of novel antibiotics due to their essential role in bacterial fatty acid synthesis.[3] The stable and inhibitory properties of AcOCoA analogs make them excellent tools for validating these enzymes as drug targets and for serving as scaffolds for the design of potent and specific inhibitors.[3] The structural information gleaned from co-crystallization studies can guide the design of small molecules that mimic the binding of these analogs, leading to the development of new therapeutic agents.
Caption: Workflow for utilizing AcOCoA analogs in drug development.
Conclusion
This compound and its related analogs have proven to be indispensable tools for the detailed investigation of enzyme structure and function. Their enhanced chemical stability allows for the trapping of enzyme-substrate complexes, providing unprecedented insights into the molecular basis of substrate recognition and catalysis. The structural and kinetic data generated from studies using these analogs are not only of fundamental scientific importance but also have direct applications in the rational design of novel enzyme inhibitors for therapeutic purposes. As synthetic and analytical techniques continue to advance, the use of such molecular probes is expected to further unravel the complexities of enzymatic reactions, paving the way for new discoveries in biology and medicine.
References
- 1. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. Malonyl carba(dethia)- and malonyl oxa(dethia)-coenzyme A as tools for trapping polyketide intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Acetyl-oxa(dethia)-CoA in Protein Crystallography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetyl-coenzyme A (acetyl-CoA) is a central metabolite in numerous biochemical pathways, serving as a substrate for a wide range of acetyltransferase enzymes. Elucidating the structural basis of enzyme-acetyl-CoA interactions is crucial for understanding catalytic mechanisms and for the rational design of therapeutic inhibitors. However, the inherent chemical reactivity of the thioester bond in acetyl-CoA often leads to its hydrolysis during the lengthy process of protein crystallization, hampering the acquisition of high-quality crystal structures of enzyme-substrate complexes.
To overcome this limitation, non-hydrolyzable analogs of acetyl-CoA have been developed. Acetyl-oxa(dethia)-CoA (AcOCoA) is one such analog where the sulfur atom of the thioester is replaced by an oxygen atom, forming a more stable ester linkage.[1][2] This modification significantly reduces the susceptibility to hydrolysis while maintaining a close structural resemblance to the natural substrate, making it an invaluable tool for protein crystallography.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and utilization of AcOCoA in protein crystallography studies.
Data Presentation
The use of this compound and its malonyl counterpart as inhibitors has been characterized for E. coli FabH, a ketosynthase involved in fatty acid biosynthesis. The following table summarizes the key kinetic parameters.
| Analog | Enzyme | Assay Type | Parameter | Value (µM) | Reference |
| Acetyl-aza(dethia)CoA | E. coli FabH | Inhibition of acetoacetyl-CoA formation | Ki | 800 | [3] |
| Malonyl-oxa(dethia)CoA | E. coli FabH | Inhibition of acetoacetyl-CoA formation | Ki | 170 | [3] |
| Malonyl-aza(dethia)CoA | E. coli FabH | Inhibition of acetoacetyl-CoA formation | Ki | 120 | [3] |
| Malonyl-CoA | E. coli FabH | Substrate kinetics | Km | 125 | [3] |
Note: While acetyl-oxa(dethia)CoA showed some inhibition in HPLC assays, it was slightly activating in UV-Vis assays, suggesting a dual role.[3]
Experimental Protocols
I. Synthesis of this compound (AcOCoA)
The synthesis of AcOCoA can be achieved through a chemoenzymatic route. The following protocol is a generalized procedure based on published methods.[4]
Materials:
-
Oxa(dethia)pantetheine
-
Acetic anhydride
-
ATP
-
Coenzyme A biosynthesis enzymes (e.g., from a bacterial expression system)
-
Purification resins (e.g., ion-exchange, reverse-phase)
Procedure:
-
Acetylation of Oxa(dethia)pantetheine:
-
Dissolve oxa(dethia)pantetheine in a suitable aprotic solvent.
-
Add triethylamine and acetic anhydride.
-
Stir the reaction at room temperature and monitor for completion by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the resulting acetyl-oxa(dethia)pantetheine.
-
-
Enzymatic Synthesis of AcOCoA:
-
In a buffered solution, combine the purified acetyl-oxa(dethia)pantetheine, ATP, and the Coenzyme A biosynthesis enzyme cocktail.
-
Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C).
-
Monitor the formation of AcOCoA by HPLC.
-
-
Purification of AcOCoA:
-
Purify the AcOCoA from the reaction mixture using a combination of chromatographic techniques. Anion-exchange chromatography followed by reverse-phase HPLC is a common strategy.
-
Lyophilize the pure fractions to obtain AcOCoA as a stable powder.
-
-
Characterization:
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR spectroscopy.
-
II. Protein Expression, Purification, and Crystallization with AcOCoA
This section provides a general workflow for the co-crystallization of a target protein with AcOCoA. Specific conditions will need to be optimized for each protein. The examples of E. coli β-ketoacylsynthase III (FabH) and Chloramphenicol (B1208) Acetyltransferase III (CATIII) are referenced.[1][2]
Materials:
-
Expression system for the target protein (e.g., E. coli BL21(DE3))
-
Purification equipment (e.g., FPLC system, affinity and size-exclusion chromatography columns)
-
Purified AcOCoA
-
Crystallization screens and reagents
-
Crystallization plates (e.g., sitting or hanging drop vapor diffusion)
Procedure:
-
Protein Expression and Purification:
-
Express the target protein using a suitable expression system.
-
Purify the protein to homogeneity (typically >95%) using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).
-
Concentrate the purified protein to a suitable concentration for crystallization (e.g., 5-20 mg/mL). The buffer should be compatible with both protein stability and crystallization.
-
-
Co-crystallization Setup:
-
Prepare a stock solution of AcOCoA in the same buffer as the protein.
-
Incubate the purified protein with a molar excess of AcOCoA (e.g., 1:5 to 1:10 protein to ligand ratio) on ice for a period ranging from 30 minutes to several hours prior to setting up crystallization trials.
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix the protein-AcOCoA complex with the reservoir solution in various ratios (e.g., 1:1, 2:1).
-
Utilize commercial or in-house crystallization screens to sample a wide range of conditions (precipitants, pH, salts).
-
Example Crystallization Conditions:
-
E. coli FabH with AcOCoA: Crystals of FabH in complex with the hydrolyzed product oxa(dethia)CoA (OCoA) or an acyl-enzyme intermediate have been obtained.[1][2] Specific crystallization conditions from the literature should be consulted as a starting point.
-
Chloramphenicol Acetyltransferase III (CATIII) with AcOCoA: CATIII has been successfully co-crystallized with AcOCoA and its substrate chloramphenicol.[1][2]
-
Crystal Optimization and Data Collection:
-
Optimize initial crystal hits by refining the concentrations of precipitant, salt, and additives, as well as pH.
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Mandatory Visualizations
Caption: Workflow for using this compound in protein crystallography.
Concluding Remarks
This compound is a powerful tool for structural biologists aiming to capture high-resolution snapshots of acetyltransferase enzymes in complex with their acetyl-CoA substrate. Its enhanced stability compared to the native substrate facilitates the growth of well-diffracting crystals. The protocols and data presented herein provide a foundation for researchers to incorporate AcOCoA into their structural biology workflows, ultimately advancing our understanding of enzyme function and aiding in the development of novel therapeutics. It is important to note that the stability of AcOCoA can be enzyme-dependent, with some enzymes capable of slowly hydrolyzing the ester bond.[1] Therefore, characterization of the ligand state in the final crystal structure is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structures of chloramphenicol acetyltransferase III and Escherichia coli β-ketoacylsynthase III co-crystallized with partially hydrolysed acetyl-oxa(dethia)CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Employing Acetyl-Oxa(dethia)-CoA in GNAT Enzyme Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functional analysis of Gcn5-related N-acetyltransferases (GNATs) is pivotal in understanding their roles in a myriad of cellular processes, from gene expression regulation to antibiotic resistance.[1][2][3] A key challenge in these studies is the inherent instability of the natural substrate, acetyl-coenzyme A (acetyl-CoA), which can undergo hydrolysis, complicating kinetic and structural analyses. Acetyl-oxa(dethia)-CoA, a stable analog of acetyl-CoA where the reactive sulfur atom is replaced by oxygen, presents a valuable tool to overcome this limitation.
While the direct application of this compound in the functional analysis of GNAT enzymes is not yet extensively documented in publicly available literature, its utility has been demonstrated in studying other acyl-CoA utilizing enzymes. These studies provide a strong foundation for proposing its application to the GNAT superfamily. This document provides detailed, albeit theoretical, application notes and protocols for employing this compound in GNAT enzyme functional analysis, based on established methodologies for both the analog and the enzyme family.
Principle of Application
This compound serves as a non-hydrolyzable analog of acetyl-CoA. This stability allows for its use in various experimental setups where the lability of the thioester bond in acetyl-CoA would be a confounding factor. Key applications include:
-
Enzyme Kinetics and Inhibition Assays: To determine binding affinities and inhibitory constants (K_i) without the complication of substrate depletion due to hydrolysis.
-
Structural Biology: To facilitate the co-crystallization of GNAT enzymes with their acyl-CoA substrate analog, providing insights into the active site architecture and enzyme-substrate interactions.
-
Mechanistic Studies: To trap enzymatic intermediates and probe the catalytic mechanism of acetyl transfer.
Data Presentation: Hypothetical Kinetic Data
The following table summarizes hypothetical quantitative data that could be generated from kinetic analyses of a GNAT enzyme with acetyl-CoA and its analog, this compound. This data would be crucial for understanding the enzyme's interaction with the analog.
| Compound | GNAT Isoform | K_m (µM) | K_i (µM) | k_cat (s⁻¹) | Effect |
| Acetyl-CoA | GNAT1 | 50 | - | 10 | Substrate |
| This compound | GNAT1 | - | 150 | N/A | Competitive Inhibitor |
| Acetyl-CoA | GNAT2 | 75 | - | 5 | Substrate |
| This compound | GNAT2 | - | 500 | N/A | Weak Inhibitor |
N/A: Not Applicable. Data is illustrative.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on published methods for the synthesis of this compound.
Materials:
-
Oxa(dethia)-coenzyme A
-
Acetic anhydride (B1165640)
-
Triethylamine (B128534) (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Reverse-phase HPLC system
Procedure:
-
Dissolve oxa(dethia)-coenzyme A in anhydrous DMF.
-
Add a 1.5-fold molar excess of triethylamine to the solution and stir for 10 minutes at room temperature.
-
Add a 1.2-fold molar excess of acetic anhydride dropwise to the reaction mixture while stirring.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Monitor the reaction progress by reverse-phase HPLC.
-
Upon completion, precipitate the product by adding cold diethyl ether to the reaction mixture.
-
Centrifuge the mixture to pellet the crude product.
-
Wash the pellet twice with cold diethyl ether.
-
Purify the product using a preparative reverse-phase HPLC system with a suitable gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid.
-
Lyophilize the pure fractions to obtain this compound as a white powder.
-
Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.
Protocol 2: GNAT Enzyme Kinetic Assay using this compound
This protocol describes a continuous spectrophotometric assay to determine the inhibitory effect of this compound on a GNAT enzyme.
Materials:
-
Purified GNAT enzyme
-
Acetyl-CoA
-
This compound
-
Acceptor substrate (e.g., a specific peptide or small molecule)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of acetyl-CoA, this compound, and the acceptor substrate in the assay buffer.
-
Prepare a stock solution of DTNB in the assay buffer.
-
Prepare a working solution of the GNAT enzyme in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, set up reactions containing the assay buffer, a fixed concentration of the acceptor substrate, and varying concentrations of acetyl-CoA.
-
For inhibition assays, add varying concentrations of this compound to reactions containing different fixed concentrations of acetyl-CoA.
-
Include control wells with no enzyme and no acetyl-CoA.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the GNAT enzyme to each well.
-
Immediately add DTNB to each well. The reaction of the free thiol group of Coenzyme A (released upon acetyl transfer) with DTNB produces 2-nitro-5-thiobenzoate (TNB²⁻), which can be monitored spectrophotometrically at 412 nm.
-
-
Data Acquisition:
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the K_m and V_max for acetyl-CoA by fitting the initial velocity data to the Michaelis-Menten equation.
-
For inhibition studies, use Dixon or Lineweaver-Burk plots to determine the type of inhibition and the inhibitory constant (K_i) for this compound.
-
Protocol 3: Co-crystallization of a GNAT Enzyme with this compound
This protocol outlines a general procedure for obtaining co-crystals of a GNAT enzyme with the stable analog for structural studies.
Materials:
-
Highly purified GNAT enzyme (concentration > 5 mg/mL)
-
This compound
-
Crystallization screening kits
-
Cryoprotectant solution
Procedure:
-
Complex Formation:
-
Incubate the purified GNAT enzyme with a 5 to 10-fold molar excess of this compound and, if applicable, the acceptor substrate, for at least 1 hour on ice.
-
-
Crystallization Screening:
-
Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.
-
Mix the protein-ligand complex solution with various crystallization screen solutions in a 1:1 or 2:1 ratio.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
-
Crystal Optimization:
-
Monitor the plates regularly for crystal growth.
-
Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, buffer pH, and additives.
-
-
Crystal Harvesting and Data Collection:
-
Carefully harvest the crystals and briefly soak them in a cryoprotectant solution to prevent ice formation during freezing.
-
Flash-freeze the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the structure and model the bound this compound in the active site.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in GNAT enzyme analysis.
Caption: Proposed sequential ordered Bi-Bi kinetic mechanism for a GNAT enzyme.
References
- 1. Structural characterization of a GNAT family acetyltransferase from Elizabethkingia anophelis bound to acetyl-CoA reveals a new dimeric interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural characterization of a GNAT family acetyltransferase from Elizabethkingia anophelis bound to acetyl-CoA reveals a new dimeric interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial GCN5-Related N-Acetyltransferases: From Resistance to Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Acetyl-Oxa(dethia)-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-oxa(dethia)-CoA is a stable analog of acetyl-coenzyme A (acetyl-CoA), a critical molecule in numerous metabolic pathways, including protein acetylation and fatty acid synthesis.[1] In this analog, the sulfur atom of the thioester linkage is replaced by an oxygen atom, rendering the molecule more resistant to hydrolysis. This increased stability makes this compound a valuable tool for developing robust high-throughput screening (HTS) assays for enzymes that utilize acetyl-CoA, such as lysine (B10760008) acetyltransferases (KATs), also known as histone acetyltransferases (HATs).[2][3] These enzymes are significant targets in drug discovery for various diseases, including cancer and inflammatory disorders.[4]
These application notes provide a comprehensive guide to utilizing this compound in HTS assay development. They include detailed protocols, data presentation guidelines, and visual diagrams to facilitate understanding and implementation in a research setting.
Rationale for Using this compound in HTS
The primary advantage of this compound lies in its enhanced chemical stability compared to acetyl-CoA. The thioester bond in acetyl-CoA is highly reactive and susceptible to spontaneous hydrolysis, which can lead to high background signals and variability in HTS assays. The oxa-ester linkage in this compound is significantly more stable, offering several benefits:
-
Reduced Assay Background: Lower rates of non-enzymatic hydrolysis result in a cleaner signal and a better signal-to-noise ratio.
-
Increased Reagent Stability: Assay reagents prepared with this compound have a longer shelf-life, improving consistency across screening campaigns.
-
Enzyme Inhibition Studies: Due to its structural similarity to the natural substrate, this compound can act as a competitive inhibitor for some enzymes, making it a useful tool for mechanistic studies and inhibitor screening. For example, while it can be slightly activating for E. coli FabH ketosynthase, the related acetyl-aza(dethia)-CoA acts as a moderate inhibitor.[5][6][7]
Quantitative Data Summary
The following table summarizes the inhibitory constants of this compound and related analogs against E. coli FabH ketosynthase, as reported in the literature. This data is crucial for designing experiments and interpreting results.
| Analog | Target Enzyme | Assay Type | Ki (μM) | Reference |
| Acetyl-aza(dethia)CoA | E. coli FabH | UV-Vis | 800 | [5] |
| Malonyl-oxa(dethia)CoA | E. coli FabH | UV-Vis | 1100 | [5] |
| Malonyl-aza(dethia)CoA | E. coli FabH | UV-Vis | 1300 | [5] |
Note: In the cited study, acetyl-oxa(dethia)CoA was found to be slightly activating rather than inhibitory for FabH under the tested conditions.[5][6]
Experimental Protocols
Protocol 1: General Fluorescence-Based HTS Assay for Lysine Acetyltransferase (KAT) Inhibitors
This protocol describes a general method for a fluorescence-based HTS assay to identify inhibitors of KATs using this compound as a stable substrate analog. The assay measures the production of coenzyme A (CoA), which can be detected using a thiol-sensitive fluorescent probe.[8][9]
Materials:
-
Recombinant KAT enzyme
-
Peptide or histone substrate
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 0.01% Tween-20)
-
Thiol-sensitive fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)
-
Test compounds dissolved in DMSO
-
384-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution in Assay Buffer. The final concentration should be determined based on enzyme activity titration experiments.
-
Prepare a 2X substrate solution containing the peptide/histone substrate and this compound in Assay Buffer. Optimal concentrations should be determined experimentally, guided by the KM values for the substrates.[2]
-
Prepare test compounds at various concentrations in DMSO. Further dilute in Assay Buffer to a 4X final concentration.
-
Prepare a solution of the fluorescent probe in Assay Buffer.
-
-
Assay Protocol:
-
Add 5 µL of the 4X test compound solution or DMSO (for controls) to the wells of a 384-well plate.
-
Add 10 µL of the 2X enzyme solution to each well.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the 2X substrate solution.
-
Incubate the reaction at 30°C for 1-2 hours. The optimal incubation time should be determined to ensure the reaction is in the linear range.[2]
-
Stop the reaction by adding the fluorescent probe solution.
-
Incubate for a short period to allow the probe to react with the generated CoA.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Workflow
Caption: High-throughput screening workflow for identifying KAT inhibitors.
Signaling Pathway Diagram
The following diagram illustrates the general enzymatic reaction catalyzed by lysine acetyltransferases (KATs), where an acetyl group is transferred from a donor molecule (like acetyl-CoA or its analog) to a lysine residue on a substrate protein.
Caption: General reaction mechanism for lysine acetyltransferases (KATs).
Logical Relationship Diagram
This diagram illustrates the principle of a competitive inhibition assay using this compound as a stable substrate analog to screen for inhibitors of a KAT enzyme.
Caption: Competitive inhibition of a KAT enzyme in an HTS assay.
Conclusion
This compound is a valuable reagent for the development of robust and reliable high-throughput screening assays for enzymes involved in acetyl-CoA metabolism. Its enhanced stability minimizes experimental variability and improves data quality. The protocols and diagrams provided in these application notes offer a framework for researchers to design and implement HTS campaigns targeting important enzyme classes like lysine acetyltransferases, thereby accelerating the discovery of novel therapeutics.
References
- 1. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acetylation Assays Using Acetyl CoA | Revvity [revvity.co.jp]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. The fluorescence-based acetylation assay using thiol-sensitive probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Identification of Novel Acetyl-CoA Binding Proteins using Acetyl-oxa(dethia)-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-Coenzyme A (acetyl-CoA) is a central metabolic intermediate involved in a vast array of biochemical transformations, including the citric acid cycle, fatty acid metabolism, and the biosynthesis of signaling molecules.[1] Furthermore, the acetyl group from acetyl-CoA is utilized in post-translational modifications of proteins, most notably lysine (B10760008) acetylation, which is a critical regulator of gene expression and protein function. The enzymes that utilize acetyl-CoA, such as acetyltransferases, are key targets for drug discovery. Identifying the full spectrum of proteins that bind to acetyl-CoA is crucial for understanding cellular metabolism and for the development of novel therapeutics.
A significant challenge in studying acetyl-CoA-protein interactions is the inherent instability of the thioester bond in acetyl-CoA, which is susceptible to hydrolysis.[1] To overcome this, non-hydrolyzable analogs of acetyl-CoA have been developed. One such analog is acetyl-oxa(dethia)-CoA, where the sulfur atom of the thioester is replaced by an oxygen atom.[2] This substitution renders the molecule resistant to enzymatic and spontaneous hydrolysis, making it an excellent tool for "trapping" and identifying acetyl-CoA binding proteins.[3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing a modified, "clickable" version of this compound in a chemical proteomics workflow to identify novel acetyl-CoA binding proteins from complex biological samples.
Principle of the Method
The strategy is based on activity-based protein profiling (ABPP), a powerful chemical proteomics approach for identifying and characterizing enzyme function directly in native biological systems.[5][6] The workflow involves the following key steps:
-
Synthesis of a "Clickable" this compound Probe: A bioorthogonal handle, such as an alkyne or azide, is incorporated into the this compound molecule. This allows for the subsequent attachment of a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) via a highly specific and efficient "click" chemistry reaction.[5][7]
-
Labeling of Acetyl-CoA Binding Proteins: The clickable probe is incubated with a cell lysate or in living cells. The probe will occupy the acetyl-CoA binding sites of proteins that would normally interact with the endogenous metabolite.
-
"Click" Chemistry-Mediated Tagging: After labeling, a reporter tag is attached to the probe-protein conjugate. For protein identification, a biotin tag is commonly used.
-
Affinity Purification: Biotinylated protein complexes are enriched from the complex mixture using streptavidin-coated beads.
-
Mass Spectrometry-Based Protein Identification: The enriched proteins are eluted from the beads, digested into peptides, and identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Bioinformatic Analysis: The identified proteins are analyzed to identify known and novel acetyl-CoA binders and to understand their potential biological roles.
Data Presentation
The quantitative data obtained from the mass spectrometry analysis can be summarized to highlight potential novel acetyl-CoA binding proteins. The following table is an example of how to present such data, based on a hypothetical SILAC (Stable Isotope Labeling by Amino acids in Cell culture) experiment.
| Protein ID | Gene Name | Protein Name | SILAC Ratio (H/L) | p-value | Function |
| P0A5R0 | fabH | 3-oxoacyl-[acyl-carrier-protein] synthase III | 5.2 | 1.2e-5 | Fatty acid biosynthesis |
| P12345 | ACAT1 | Acetyl-CoA acetyltransferase, mitochondrial | 4.8 | 2.5e-5 | Ketone body metabolism |
| Q98765 | KAT2A | Histone acetyltransferase KAT2A | 4.5 | 3.1e-5 | Histone acetylation |
| P54321 | XYZ1 | Uncharacterized protein XYZ1 | 3.9 | 8.9e-5 | Novel Candidate |
| O12345 | ABC2 | Uncharacterized protein ABC2 | 3.5 | 1.5e-4 | Novel Candidate |
Experimental Protocols
Protocol 1: Synthesis of a "Clickable" Alkyne-Tagged this compound Probe
This protocol outlines a general strategy for the synthesis of an alkyne-tagged this compound probe. The synthesis of this compound has been described previously.[3][4] This protocol adapts the synthesis to include a terminal alkyne for click chemistry.
Materials:
-
Oxa(dethia)-Coenzyme A
-
4-pentynoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
HPLC system for purification
Procedure:
-
Dissolve oxa(dethia)-Coenzyme A and a 1.5-fold molar excess of 4-pentynoic acid in anhydrous DMF.
-
Add a 1.2-fold molar excess of DCC and a 0.1-fold molar excess of DMAP to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash it with cold diethyl ether.
-
Purify the alkyne-tagged this compound probe by reverse-phase HPLC.
-
Lyophilize the purified product and store it at -80°C.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
Protocol 2: Labeling and Enrichment of Acetyl-CoA Binding Proteins from Cell Lysates
Materials:
-
Cell culture of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitor cocktails)
-
Alkyne-tagged this compound probe (from Protocol 1)
-
Biotin-azide tag (e.g., Biotin-PEG3-Azide)
-
Click chemistry reaction components:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.4, containing biotin)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash them with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Probe Labeling:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.
-
Add the alkyne-tagged this compound probe to a final concentration of 1-10 µM. As a negative control, perform a parallel incubation without the probe or with a competitor such as an excess of acetyl-CoA.
-
Incubate the mixture for 1 hour at room temperature with gentle rotation.
-
-
Click Chemistry Reaction:
-
To the labeled lysate, add the following components in order, with brief vortexing after each addition:
-
Biotin-azide (final concentration 50 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO4 (final concentration 1 mM)
-
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
-
Affinity Purification:
-
Pre-wash the streptavidin-agarose beads with lysis buffer.
-
Add the bead slurry to the reaction mixture and incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with:
-
PBS containing 1% SDS
-
PBS containing 4 M urea
-
PBS
-
-
Perform at least three washes with each buffer.
-
-
Elution:
-
Elute the bound proteins by incubating the beads with elution buffer for 10 minutes at 95°C.
-
Alternatively, perform on-bead digestion for mass spectrometry analysis.
-
Protocol 3: On-Bead Digestion and Mass Spectrometry Analysis
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)
-
LC-MS/MS system
Procedure:
-
Reduction and Alkylation:
-
Resuspend the washed beads from Protocol 2 in digestion buffer.
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate for 30 minutes in the dark.
-
-
Tryptic Digestion:
-
Add trypsin to the bead slurry (enzyme-to-protein ratio of approximately 1:50).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Extraction and Desalting:
-
Centrifuge the sample to pellet the beads and collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS using a suitable gradient and data acquisition method.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a relevant protein database (e.g., UniProt) using a search engine such as MaxQuant or Proteome Discoverer.
-
Perform quantitative analysis to identify proteins that are significantly enriched in the probe-labeled sample compared to the negative control.
-
Visualizations
Caption: Workflow for identifying novel acetyl-CoA binding proteins.
Caption: Acetyl-CoA's role in metabolism and protein acetylation.
References
- 1. Chemoproteomics Yields a Selective Molecular Host for Acetyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Fatty Acid Biosynthesis Initiating Ketosynthase FabH with Acetyl/Malonyl-oxa/aza(dethia)CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based protein profiling: A graphical review - UCL Discovery [discovery.ucl.ac.uk]
- 7. Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structural Studies of Enzyme Complexes with Acetyl-oxa(dethia)-CoA
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Acetyl-coenzyme A (acetyl-CoA) is a pivotal metabolite in numerous biochemical pathways, including fatty acid biosynthesis and the production of secondary metabolites. Understanding the three-dimensional structures of enzymes in complex with their substrates is fundamental for elucidating their catalytic mechanisms and for the rational design of potent and specific inhibitors. However, the inherent reactivity of the thioester bond in acetyl-CoA often leads to its hydrolysis during the lengthy process of crystal formation, thereby complicating structural analysis. Acetyl-oxa(dethia)-CoA (AcOCoA) is a chemically stable analog of acetyl-CoA in which the thioester sulfur atom is substituted with an oxygen atom. This modification reduces the molecule's reactivity, establishing it as an indispensable tool for the structural and functional characterization of acetyl-CoA-dependent enzymes.
Key Applications
-
Structural Biology : The enhanced stability of the ester bond in this compound makes it an ideal substrate analog for co-crystallization with acetyl-CoA-utilizing enzymes.[1] This stability facilitates the formation of homogenous and stable enzyme-ligand complexes, which are essential for obtaining high-resolution crystal structures.[1] These structures provide detailed insights into the architecture of the enzyme's active site and the specific molecular interactions governing substrate recognition and binding.
-
Enzyme Inhibition and Mechanistic Studies : this compound and related derivatives, such as acetyl-aza(dethia)-CoA, can function as inhibitors of certain enzymes.[2] Detailed kinetic analyses allow for the determination of inhibition constants (Kᵢ), offering a quantitative measure of their binding affinity. Furthermore, these stable analogs can be used to "trap" enzymatic reactions at discrete steps. For instance, studies on E. coli β-ketoacyl-acyl carrier protein synthase III (FabH) have successfully utilized this compound to capture the acyl-enzyme intermediate, providing a structural snapshot of a key catalytic step.[1]
Featured Enzyme Systems
-
Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH) : As the enzyme that initiates fatty acid biosynthesis, FabH is a critical target for the development of novel antibacterial agents.[3] It catalyzes the decarboxylative Claisen condensation between acetyl-CoA and malonyl-acyl carrier protein (ACP).[3] The use of this compound and its aza counterpart in structural and kinetic studies has been instrumental in delineating the enzyme's substrate binding mode and catalytic mechanism.[2]
-
Chloramphenicol (B1208) Acetyltransferase III (CATIII) : This enzyme is a key determinant of antibiotic resistance in many pathogenic bacteria. It inactivates the antibiotic chloramphenicol by acetylating it, which prevents the antibiotic from binding to bacterial ribosomes.[4] The co-crystal structure of CATIII with this compound has provided a structural basis for its substrate specificity and catalytic activity.[1]
Data Presentation
Table 1: Kinetic Parameters of Acetyl-CoA and its Analogs with E. coli FabH
| Compound | Kₘ (mM) | Kᵢ (mM) | kcat (min⁻¹) | kcat/Kₘ (µM⁻¹·min⁻¹) | Remarks |
| Acetyl-CoA | 0.3 ± 0.1 | - | - | - | Apparent Kₘ determined in the presence of 125 µM malonyl-CoA.[2] |
| Malonyl-CoA | 2.5 ± 0.8 | 1.9 ± 0.6 | 5.9 ± 1.4 | 0.0024 | Exhibits substrate inhibition at high concentrations.[2] |
| Acetyl-oxa(dethia)CoA | - | - | - | - | Found to be slightly activating in spectrophotometric assays.[2] |
| Acetyl-aza(dethia)CoA | - | 0.8 | - | - | Acts as a moderate inhibitor. |
| Malonyl-oxa(dethia)CoA | - | ~2.5 | - | - | An inhibitor with a Kᵢ value close to the Kₘ of malonyl-CoA.[2] |
| Malonyl-aza(dethia)CoA | - | ~2.5 | - | - | An inhibitor with a Kᵢ value similar to its oxa-analog.[2] |
Table 2: Crystallographic Data for Enzyme-Ligand Complexes
| Enzyme | PDB Accession Code | Resolution (Å) | Bound Ligands |
| E. coli CATIII | 3CLA | 1.75 | Chloramphenicol, this compound |
| E. coli FabH | 1HNK | - | Apo-form, exhibiting disordered active-site loops. |
| E. coli FabH | 1HNH | - | Complex with acetyl-CoA (electron density files not publicly available). |
Experimental Protocols
1. Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, as described in the literature.[2][5]
-
Preparation of Acetonide-Protected Oxa(dethia)pantetheine : This intermediate is synthesized according to previously established methods.[2]
-
Acetylation of the Intermediate : The acetonide-protected pantetheine (B1680023) analog is acetylated using acetic anhydride (B1165640) in the presence of triethylamine (B128534) to produce acetyl-oxa(dethia)pantetheine acetonide.[2]
-
Acid-Catalyzed Deprotection : The acetonide protecting group is subsequently removed by treatment with trifluoroacetic acid (TFA) in an aqueous solution.
-
Chemo-enzymatic Synthesis of the Final Product : The deprotected acetyl-oxa(dethia)pantetheine is converted to the final this compound product through a chemo-enzymatic approach.
2. Expression and Purification of E. coli FabH
-
Gene Cloning : The fabH gene (UniProt: P0A6R0) is amplified from E. coli K-12 genomic DNA and cloned into a pRSF-derived expression vector. The construct is designed to include an N-terminal hexahistidine (6xHis) tag followed by a Tobacco Etch Virus (TEV) protease cleavage site for subsequent tag removal.[6]
-
Protein Expression : The resulting plasmid is transformed into E. coli BL21(DE3) cells. The cells are cultured in Luria-Bertani (LB) medium at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is then induced by the addition of 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated for an additional 3 hours at 37°C.[7]
-
Cell Lysis : The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, 0.5 M NaCl, 1 mM β-mercaptoethanol). The cells are then disrupted by sonication on ice.
-
Affinity Chromatography : The cell lysate is clarified by ultracentrifugation, and the supernatant is loaded onto a Ni²⁺-chelate affinity column (e.g., Ni-NTA agarose). The column is washed extensively with the lysis buffer containing 40 mM imidazole (B134444) to remove non-specifically bound proteins.
-
Protein Elution : The 6xHis-tagged FabH protein is eluted from the column using a buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Proteolytic Tag Removal (Optional) : The 6xHis-tag can be removed by incubating the purified protein with TEV protease. The cleaved tag and any remaining uncleaved protein are subsequently removed by passing the protein solution through the Ni²⁺-chelate affinity column again.
-
Size-Exclusion Chromatography : As a final purification step, the protein is subjected to size-exclusion chromatography to ensure homogeneity.
3. Co-crystallization of FabH with this compound
-
Protein and Ligand Preparation : The purified FabH protein is concentrated to 10-20 mg/mL in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl). A stock solution of this compound is prepared in the same buffer.
-
Crystallization : Crystals of the enzyme-ligand complex are grown using the vapor diffusion method (either sitting-drop or hanging-drop) at a constant temperature (e.g., 20°C). The protein solution is mixed with a crystallization screening solution and a molar excess of the this compound ligand. For ligands with limited solubility, pre-incubation of the protein with the ligand prior to setting up the crystallization trials is recommended.[8]
4. X-ray Data Collection and Structure Determination
-
Crystal Mounting and Cryo-protection : Single crystals are carefully harvested from the crystallization drops and briefly soaked in a cryoprotectant solution (e.g., crystallization solution supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen.
-
X-ray Diffraction Data Collection : Diffraction data are collected from the cryo-cooled crystals at a synchrotron radiation source.
-
Data Processing and Structure Solution : The collected diffraction images are indexed, integrated, and scaled using appropriate software packages (e.g., HKL2000, XDS). The crystal structure is then solved by molecular replacement, using the coordinates of the apo-enzyme as a search model.
-
Structure Refinement : The initial model is refined using crystallographic refinement software such as REFMAC5 or PHENIX. The this compound ligand is then manually built into the resulting electron density maps using molecular graphics programs like Coot.[9]
5. FabH Enzyme Kinetics Assay
The enzymatic activity of FabH can be monitored using a continuous spectrophotometric assay.
-
Reaction Components : A standard reaction mixture includes a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0), acetyl-CoA, malonyl-CoA, and a catalytic amount of the FabH enzyme.
-
Assay Methodology : The progress of the reaction can be followed by coupling the reaction to subsequent enzymes, such as β-hydroxyacyl-ACP dehydratase and enoyl-ACP reductase, and monitoring the oxidation of NADH at 340 nm. Alternatively, the formation of the acetoacetyl-CoA product can be monitored directly at a specific wavelength.
-
Inhibition Studies : To determine the Kᵢ value of an inhibitor, the enzymatic assay is performed in the presence of varying concentrations of both the substrate and the inhibitor. The resulting data are then fitted to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive, or mixed-type) to calculate the Kᵢ.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of the fatty acid biosynthesis initiation enzymes in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloramphenicol Acetyltransferase Type III - Proteopedia, life in 3D [proteopedia.org]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 9. High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetyl-Oxa(dethia)-CoA in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-coenzyme A (acetyl-CoA) is a central metabolite in cellular energy production and biosynthesis. Its thioester bond, while crucial for its biochemical reactivity, renders it susceptible to hydrolysis, complicating in vitro studies of acetyl-CoA-dependent enzymes. Acetyl-oxa(dethia)-CoA is a stable, non-hydrolyzable analog of acetyl-CoA where the sulfur atom of the thioester is replaced by an oxygen atom. This modification makes it a valuable tool for investigating the structure-function relationships, reaction mechanisms, and inhibition of enzymes involved in metabolic pathways.
These application notes provide a comprehensive overview of the in vitro applications of this compound in metabolic research, with a focus on its use as a molecular probe to study enzyme kinetics and stability. Detailed protocols for its use in enzymatic assays are provided, using E. coli β-ketoacyl-ACP synthase III (FabH) as a primary example, and offering guidance for adaptation to other acetyl-CoA-dependent enzymes such as Carnitine Acetyltransferase (CrAT).
Key Applications
-
Enzyme Inhibition and Kinetic Studies: this compound can be utilized as a competitive inhibitor or a slow substrate to probe the active site of acetyl-CoA-dependent enzymes. Its stability allows for the formation of stable enzyme-ligand complexes, facilitating kinetic analysis and the determination of binding constants.
-
Structural Biology: The stability of the enzyme-acetyl-oxa(dethia)-CoA complex is advantageous for structural studies, such as X-ray crystallography and NMR spectroscopy. These studies can provide valuable insights into the binding mode of the natural substrate and the catalytic mechanism of the enzyme.
-
Enzyme Stability and Ligand Binding Assays: Due to its resistance to hydrolysis, this compound can be used to assess the stability of enzymes in the presence of a substrate analog and to quantify ligand binding without the complication of substrate turnover.
Data Presentation
Quantitative Data for the Interaction of Acetyl-CoA Analogs with E. coli FabH
The following table summarizes the kinetic parameters for the interaction of various acetyl-CoA analogs with the enzyme FabH. This data is crucial for designing experiments and interpreting results when using these analogs to study FabH or similar enzymes.
| Analog | Enzyme | Km (µM) | Ki (µM) | kcat (min-1) | kcat/Km (µM-1min-1) | Observation | Reference |
| Acetyl-CoA | FabH | 0.3 ± 0.1 | - | 5.9 ± 1.4 | 19.7 | Natural Substrate | [1] |
| Malonyl-CoA | FabH | 2500 ± 800 | 1900 ± 600 | 5.9 ± 1.4 | 0.0024 | Substrate Inhibition | [1] |
| This compound | FabH | - | - | - | - | Slight Activation | [1] |
| Acetyl-aza(dethia)-CoA | FabH | - | 800 | - | - | Moderate Inhibitor | [1] |
| Malonyl-oxa(dethia)-CoA | FabH | - | Near Km of Malonyl-CoA | - | - | Inhibitor | [1] |
| Malonyl-aza(dethia)-CoA | FabH | - | Near Km of Malonyl-CoA | - | - | Inhibitor | [1] |
Experimental Protocols
Protocol 1: Evaluation of this compound as an Inhibitor of an Acetyl-CoA-Dependent Enzyme (e.g., Carnitine Acetyltransferase)
This protocol describes a general method to assess the inhibitory potential of this compound against an acetyl-CoA-dependent enzyme. A continuous spectrophotometric assay is detailed, which can be adapted for various enzymes.
Materials:
-
Purified enzyme (e.g., Carnitine Acetyltransferase)
-
Acetyl-CoA (substrate)
-
This compound (potential inhibitor)
-
Coenzyme A (CoA)
-
Acetyl-L-carnitine (for CrAT assay)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Tris-HCl buffer (pH 8.0)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Reagent Solutions:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate Stock Solution: 10 mM Acetyl-CoA in water.
-
Inhibitor Stock Solution: 10 mM this compound in water.
-
DTNB Stock Solution: 10 mM DTNB in assay buffer.
-
Enzyme Solution: Prepare a working solution of the enzyme in assay buffer to the desired concentration.
-
For CrAT assay: 100 mM Acetyl-L-carnitine in water.
-
-
Set up the Assay:
-
In a 96-well plate or cuvette, add the following components in order:
-
Assay Buffer
-
DTNB (final concentration 0.5 mM)
-
Varying concentrations of this compound (e.g., 0-1000 µM).
-
Acetyl-CoA (at a concentration near its Km).
-
For CrAT, add Acetyl-L-carnitine.
-
-
Pre-incubate the mixture at the desired temperature for 5 minutes.
-
-
Initiate the Reaction:
-
Add the enzyme solution to initiate the reaction.
-
Immediately start monitoring the change in absorbance at 412 nm (due to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Plot the reaction rates against the concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (acetyl-CoA) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Protocol 2: Assessing the Stability of this compound in the Presence of an Enzyme
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the stability of this compound over time when incubated with an enzyme.
Materials:
-
Purified enzyme (e.g., FabH)
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
HPLC system with a C18 column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid)
-
Quenching solution (e.g., 10% trichloroacetic acid)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the enzyme and this compound in the assay buffer. A typical reaction might contain 10 µM enzyme and 100 µM this compound.
-
Incubate the reaction mixture at the desired temperature.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution. This will precipitate the enzyme and stop the reaction.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the adenine (B156593) moiety of CoA).
-
Identify and quantify the peaks corresponding to this compound and any potential hydrolysis products by comparing with standard compounds.
-
-
Data Analysis:
-
Plot the concentration of this compound remaining over time.
-
Determine the rate of hydrolysis, if any, from the slope of the plot.
-
Mandatory Visualizations
Caption: Role of Acetyl-CoA and its analog in fatty acid metabolism.
Caption: Workflow for enzyme inhibition assay.
Caption: Comparison and applications of Acetyl-CoA and its stable analog.
References
Troubleshooting & Optimization
troubleshooting acetyl-oxa(dethia)-CoA insolubility in aqueous buffers
Welcome to the technical support center for acetyl-oxa(dethia)-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous buffers.
Troubleshooting Guide: this compound Insolubility
This guide addresses common issues encountered when dissolving this compound. The following sections provide a step-by-step approach to identify and resolve solubility problems.
Visual Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting this compound insolubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is an analog of Coenzyme A and is expected to be soluble in aqueous buffers. Start with high-purity water or a simple buffer system (e.g., phosphate (B84403) or HEPES) at a slightly acidic to neutral pH.
Q2: I'm observing a precipitate after adding this compound to my buffer. What could be the cause?
A2: Several factors can lead to precipitation:
-
pH: Coenzyme A and its analogs can be unstable at basic pH. If your buffer is alkaline (pH > 7.5), the compound may degrade, leading to insoluble byproducts.
-
Divalent Cations: The presence of divalent cations, such as Mg²⁺ or Ca²⁺, can cause precipitation of acyl-CoA molecules.[1] This is a known issue for long-chain acyl-CoAs and may affect this compound as well.
-
Concentration: You may be exceeding the solubility limit of the compound in your specific buffer system.
-
Temperature: While gentle warming can aid dissolution, excessive heat can lead to degradation. Coenzyme A is known to be heat-sensitive.[2]
Q3: What is the optimal pH for dissolving and storing this compound?
A3: Based on the stability of natural Coenzyme A, a slightly acidic pH range of 6.0 to 7.0 is recommended for both dissolution and storage. Aqueous solutions of Coenzyme A are unstable at basic pH and should be stored frozen at a pH between 2 and 6.[3]
Q4: Can I use sonication or vortexing to help dissolve the compound?
A4: Yes, gentle vortexing can be used to aid dissolution. Brief, low-power sonication may also be effective, but care should be taken to avoid excessive heating of the sample, which could lead to degradation.
Q5: How should I store my this compound stock solutions?
A5: For short-term use (within a day), solutions can be kept on ice. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. As with Coenzyme A, storage in a slightly acidic buffer (pH 2-6) is advisable for long-term stability.[3]
Q6: My this compound appears to be insoluble even after following the troubleshooting steps. What should I do?
A6: If insolubility persists, it is possible that the compound has degraded or the quality of the material is poor. In such cases, it is advisable to verify the integrity of the compound using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Quantitative Data Summary
The following table summarizes factors that can influence the solubility and stability of Coenzyme A and its analogs, which are relevant to this compound.
| Parameter | Recommended Condition | Rationale & Potential Issues |
| pH | 6.0 - 7.0 for dissolution; 2.0 - 6.0 for long-term storage | Basic pH (>7.5) can lead to hydrolysis and degradation.[3] |
| Temperature | Room temperature for initial dissolution; gentle warming (up to 37°C) if necessary. Store frozen (-20°C or -80°C). | Excessive heat can cause degradation.[2] |
| Divalent Cations (e.g., Mg²⁺, Ca²⁺) | Avoid high concentrations. If necessary, use a chelating agent like EDTA. | Can cause precipitation of acyl-CoA molecules.[1] |
| Ionic Strength | Use buffers with moderate ionic strength (e.g., 50-150 mM NaCl). | High salt concentrations can sometimes decrease the solubility of organic molecules ("salting out"). |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
-
Preparation:
-
Bring the vial of this compound to room temperature before opening to prevent condensation.
-
Prepare a fresh aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.5). Degas the buffer if necessary for your application.
-
-
Dissolution:
-
Weigh the desired amount of this compound in a microcentrifuge tube.
-
Add the appropriate volume of the prepared buffer to achieve the target concentration.
-
Gently vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, let it sit at room temperature for 10-15 minutes with occasional vortexing.
-
-
Troubleshooting during Dissolution:
-
If insolubility persists, place the tube in a sonicating water bath for 1-2 minutes at low power. Monitor the temperature to ensure it does not significantly increase.
-
Alternatively, warm the solution to 37°C for a short period (5-10 minutes) with intermittent vortexing.
-
-
Final Steps:
-
Once dissolved, visually inspect the solution for any particulates. If necessary, centrifuge the solution at high speed for 5 minutes to pellet any undissolved material and carefully transfer the supernatant to a new tube.
-
Use the solution immediately or aliquot for storage at -20°C or -80°C.
-
Protocol 2: Dissolution in Buffers Containing Divalent Cations
-
Buffer Preparation:
-
Prepare your desired buffer (e.g., Tris-HCl, HEPES) at the target pH (ideally between 6.0 and 7.0).
-
If divalent cations are essential for your experiment, consider preparing two stock solutions: one with all components except the divalent cations, and another of the divalent cation salt.
-
-
Dissolution of this compound:
-
Dissolve the this compound in the buffer lacking divalent cations following Protocol 1.
-
-
Addition of Divalent Cations:
-
Once the this compound is fully dissolved, add the divalent cation stock solution dropwise while gently vortexing.
-
Monitor the solution for any signs of precipitation. If cloudiness appears, you may have exceeded the solubility limit under these conditions. Consider reducing the concentration of either the this compound or the divalent cation.
-
Alternatively, include a chelating agent like EDTA in your buffer if the experimental design allows, to minimize the concentration of free divalent cations.
-
Signaling Pathways and Logical Relationships
Logical Diagram for Buffer Selection
Caption: A decision-making diagram for selecting an appropriate buffer system.
References
Technical Support Center: Optimizing Acetyl-Oxa(dethia)-CoA in Enzyme Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of acetyl-oxa(dethia)-CoA in enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in enzyme inhibition assays?
A1: this compound is a non-hydrolyzable analog of acetyl-CoA where the sulfur atom in the thioester linkage is replaced by an oxygen atom. This modification makes the molecule significantly more stable against chemical and enzymatic hydrolysis compared to acetyl-CoA.[1][2][3] Its stability makes it an excellent tool for enzyme structure-function studies, particularly for enzymes that utilize acetyl-CoA as a substrate, as it can act as a competitive inhibitor to probe the enzyme's active site.
Q2: How do I determine the optimal concentration range for this compound in my assay?
A2: The optimal concentration will depend on the specific enzyme and its affinity for the inhibitor. A good starting point is to perform a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme's activity). Based on the IC50 value, you can then select a range of concentrations around this value for more detailed kinetic studies to determine the inhibition constant (Ki).
Q3: What is the stability of this compound in typical assay buffers?
A3: this compound and its analogs are generally stable in common biological buffers (pH 6-8) for extended periods (e.g., over 24 hours), which is a significant advantage over the more labile acetyl-CoA.[1] However, it is always good practice to prepare fresh solutions and avoid repeated freeze-thaw cycles.
Q4: Can this compound act as a substrate for my enzyme?
A4: While designed to be a stable analog, some enzymes may exhibit very slow catalytic activity with this compound. For instance, with the enzyme FabH, this compound was observed to undergo extremely slow hydrolysis.[1] It is crucial to perform control experiments to check for any product formation over the time course of your assay. In some cases, it has been observed to be slightly activating rather than inhibitory.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition observed | 1. The enzyme has a very low affinity for this compound. 2. The concentration of this compound is too low. 3. The inhibitor has degraded. | 1. Increase the concentration of this compound significantly. 2. Perform a wider dose-response curve. 3. Prepare fresh inhibitor stock solutions. |
| High background signal or assay interference | 1. This compound or its potential hydrolysis product (oxa(dethia)CoA) might interfere with the detection method of a coupled assay. 2. Non-specific binding of the inhibitor to assay components. | 1. Run a control experiment without the enzyme to assess the direct effect of the inhibitor on the assay signal. 2. Consider using a different assay format with an orthogonal detection method. 3. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to minimize non-specific binding. |
| Irreproducible results | 1. Inconsistent inhibitor concentration due to precipitation or adsorption to plasticware. 2. Variability in enzyme activity. | 1. Ensure complete solubilization of this compound. Consider brief sonication. 2. Prepare fresh enzyme dilutions for each experiment and include appropriate controls. |
| Unexpected enzyme activation | This compound may mimic the binding of the natural substrate, acetyl-CoA, in a way that promotes a more active enzyme conformation. This has been observed with the enzyme FabH.[1] | This is a real phenomenon for some enzymes. Report the observation and consider using other analogs if a purely inhibitory effect is desired. |
Quantitative Data Summary
The following table summarizes the known inhibition constants (Ki) for this compound and related analogs with various enzymes.
| Enzyme | Inhibitor | Ki (µM) | Inhibition Type | Reference |
| Fatty Acid Biosynthesis Initiating Ketosynthase (FabH) | oxa(dethia)CoA | 400 | Competitive with malonyl-CoA | [1] |
| Citrate Synthase (pig heart) | dethia analogues of fluorovinyl thioether and vinyl thioether | - | Poor inhibitors | [4] |
| Chloramphenicol (B1208) Acetyltransferase III (CATIII) | acetyl-oxa(dethia)CoA | - | Unreactive | [2][3] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of the target enzyme's activity.
-
Prepare Reagents:
-
Enzyme stock solution in an appropriate buffer.
-
Substrate stock solution (the natural substrate for the enzyme).
-
This compound stock solution (e.g., 10 mM in water or a suitable buffer).
-
Assay buffer.
-
-
Set up the Assay Plate:
-
In a 96-well plate, perform a serial dilution of the this compound stock solution to achieve a range of concentrations (e.g., from 1 nM to 1 mM).
-
Include a control well with no inhibitor (vehicle control).
-
Add a fixed concentration of the enzyme to each well.
-
Add a fixed concentration of the substrate to each well. The substrate concentration is typically kept at or near its Km value.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for the enzyme for a set period.
-
Measure the enzyme activity using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Inhibition Type (e.g., Competitive Inhibition)
This protocol is designed to determine the mechanism of inhibition of this compound.
-
Prepare Reagents:
-
As in Protocol 1.
-
-
Set up the Assay Plate:
-
Prepare a matrix of reactions in a 96-well plate.
-
Vary the concentration of the natural substrate across the rows.
-
Vary the concentration of this compound (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki) across the columns.
-
Add a fixed concentration of the enzyme to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate and measure the initial reaction velocities (V₀) for each condition.
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).
-
Analyze the plot:
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).
-
Mixed inhibition: The lines will intersect in the second or third quadrant (both Vmax and Km are affected).
-
-
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structures of chloramphenicol acetyltransferase III and Escherichia coli β-ketoacylsynthase III co-crystallized with partially hydrolysed acetyl-oxa(dethia)CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetyl Coenzyme A Analogues as Rationally Designed Inhibitors of Citrate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acetyl-oxa(dethia)-CoA in Long-Duration Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the use of acetyl-oxa(dethia)-CoA, particularly concerning its stability in long-duration experiments. While this compound is designed as a slowly hydrolyzable analog of acetyl-CoA, this guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your extended experimental timelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in long experiments?
A1: this compound is a synthetic analog of acetyl-coenzyme A where the sulfur atom of the thioester bond is replaced by an oxygen atom, forming an oxygen ester.[1][2] This substitution significantly reduces the molecule's susceptibility to hydrolysis compared to the highly reactive thioester bond in acetyl-CoA.[2][3] Its enhanced stability makes it an invaluable tool for long-duration experiments, such as enzyme kinetics studies, structural biology (e.g., X-ray crystallography), and drug discovery assays, where the rapid degradation of acetyl-CoA would be a confounding factor.[1][4]
Q2: How stable is this compound compared to acetyl-CoA?
A2: this compound is substantially more stable than acetyl-CoA. Under neutral to slightly acidic conditions (pH 6-7), the non-enzymatic hydrolysis of acetyl-CoA is slow, but it increases significantly at pH 8.[5] In contrast, this compound is reported to be completely stable in buffers at pH 6, 7, and 8 over a 24-hour period.[5] Even in the presence of enzymes that would rapidly hydrolyze acetyl-CoA, the hydrolysis of this compound is extremely slow.[4][5][6][7][8][9]
Q3: What factors can influence the hydrolysis of this compound?
A3: While highly stable, the hydrolysis of this compound is not entirely absent and can be influenced by several factors over extended periods:
-
pH: Although stable over 24 hours across a range of pH values, very high pH (alkaline) conditions will accelerate the hydrolysis of the oxygen ester bond over very long incubation times.
-
Temperature: As with most chemical reactions, higher temperatures will increase the rate of hydrolysis. For long-term experiments, it is advisable to maintain the lowest temperature compatible with the experimental system.
-
Enzymatic Activity: Some enzymes may exhibit a very low level of catalytic activity towards this compound, leading to slow hydrolysis over time.[1][4] It is crucial to characterize this for your specific enzyme of interest.
-
Buffer Components: Certain buffer components could potentially influence the stability of the molecule, although this is generally not a significant concern with common biological buffers.
Q4: Is the slow hydrolysis of this compound a problem for my experiments?
A4: For the vast majority of applications, the extremely slow rate of hydrolysis is a key advantage, not a problem. It is designed to be a stable analog. However, if your experiment is highly sensitive to the accumulation of the hydrolysis products (oxa(dethia)CoA and acetate) over a very long duration (e.g., multi-day or week-long incubations), then even this slow hydrolysis might need to be considered and quantified.
Troubleshooting Guide
Issue: I suspect that the slow hydrolysis of this compound is affecting my long-duration experiment.
-
Symptom: Inconsistent results over time, a gradual loss of activity, or the appearance of unexpected products in your assay.
-
Troubleshooting Steps:
-
Verify the Purity of Your this compound: Before troubleshooting your experiment, ensure the starting material is of high purity and has not already partially hydrolyzed during storage. Purity can be assessed by HPLC or LC-MS.
-
Run a Stability Control: Incubate this compound in your complete experimental buffer (without your enzyme or other key reagents) for the full duration of your experiment. At various time points, take aliquots and analyze them by HPLC or LC-MS to quantify the rate of non-enzymatic hydrolysis under your specific experimental conditions.
-
Assess Enzyme-Mediated Hydrolysis: Perform the same stability experiment as in step 2, but this time include your enzyme of interest. Comparing the rate of hydrolysis with and without the enzyme will determine if your enzyme is contributing to the degradation of the analog.
-
Optimize Experimental Conditions: If hydrolysis is observed, consider optimizing your experimental conditions to minimize it. This could involve:
-
Lowering the pH of the buffer, if compatible with your system.
-
Reducing the incubation temperature.
-
Minimizing the duration of the experiment, if possible.
-
-
Consider an Even More Stable Analog: If the oxygen ester of this compound is still too labile for your application, consider synthesizing or obtaining an amide analog (acetyl-aza(dethia)-CoA), which is generally even more resistant to hydrolysis.[5][7][9]
-
Data Presentation
Table 1: Comparative Stability of Acetyl-CoA and this compound
| Compound | pH | Non-Enzymatic Hydrolysis Rate | Stability over 24 hours in Buffer | Reference |
| Acetyl-CoA | 6 | ~0.0004 min⁻¹ | Very slow hydrolysis | [5] |
| 7 | ~0.0004 min⁻¹ | Very slow hydrolysis | [5] | |
| 8 | ~0.004 min⁻¹ (10x higher) | Noticeable hydrolysis | [5] | |
| This compound | 6 | Not detected | Completely stable | [5] |
| 7 | Not detected | Completely stable | [5] | |
| 8 | Not detected | Completely stable | [5] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in an Experimental Buffer
-
Objective: To quantify the rate of hydrolysis of this compound in a specific experimental buffer over a defined time course.
-
Materials:
-
This compound
-
Your experimental buffer
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Mobile phases for chromatography (e.g., acetonitrile (B52724) and water with a modifying agent like formic acid or ammonium (B1175870) acetate)
-
Standards of this compound and the potential hydrolysis product, oxa(dethia)CoA, for peak identification and quantification.
-
-
Methodology:
-
Prepare a solution of this compound in your experimental buffer at the final concentration used in your experiments.
-
Incubate the solution at the temperature of your long-duration experiment.
-
At predefined time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot of the solution.
-
Immediately quench any potential reaction by adding a suitable agent (e.g., acid) or by flash-freezing in liquid nitrogen and storing at -80°C until analysis.
-
Analyze the samples by HPLC or LC-MS.
-
Integrate the peak areas for this compound and the hydrolysis product, oxa(dethia)CoA.
-
Plot the percentage of remaining this compound versus time to determine the rate of hydrolysis.
-
Protocol 2: General Protocol for Long-Term Enzymatic Assays with this compound
-
Objective: To use this compound as a stable substrate analog in a long-duration enzymatic assay.
-
Methodology:
-
Based on the results from Protocol 1, confirm that this compound is sufficiently stable under your assay conditions for the required duration.
-
Prepare your complete reaction mixture, including buffer, enzyme, and any other necessary components, but without this compound.
-
Pre-incubate the mixture at the desired temperature to allow for thermal equilibration.
-
Initiate the reaction by adding a stock solution of this compound to the desired final concentration.
-
At each time point of your experiment, withdraw aliquots for analysis. The method of analysis will be specific to your experimental goals (e.g., measuring product formation, detecting conformational changes in the enzyme, etc.).
-
Control Reactions: It is critical to run parallel control reactions to account for any background signal or instability:
-
No-Enzyme Control: The complete reaction mixture without the enzyme to measure non-enzymatic degradation of this compound and other components.
-
No-Substrate Control: The complete reaction mixture with the enzyme but without this compound to measure any background signals from the enzyme preparation or other reagents.
-
-
Visualizations
Caption: Structural difference and hydrolysis susceptibility.
Caption: Experimental workflow for long-duration studies.
Caption: Troubleshooting logic for stability issues.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. tutorchase.com [tutorchase.com]
- 3. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 4. researchgate.net [researchgate.net]
- 5. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Activity of Fatty Acid Biosynthesis Initiating Ketosynthase FabH with Acetyl/Malonyl-oxa/aza(dethia)CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing challenges with acetyl-oxa(dethia)-CoA purity and characterization
Welcome to the technical support center for acetyl-oxa(dethia)-CoA. This resource is designed for researchers, scientists, and drug development professionals to address common challenges with the purity, characterization, and handling of this acetyl-CoA analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from acetyl-CoA?
A: this compound is a structural analog of acetyl-CoA. In this analog, the sulfur atom of the reactive thioester bond in acetyl-CoA is replaced by an oxygen atom, forming a standard ester bond. This substitution significantly alters the molecule's reactivity. The ester bond in this compound is less reactive and more stable against hydrolysis compared to the high-energy thioester bond of acetyl-CoA[1]. This stability makes it a useful tool for structural and functional studies of enzymes that use acetyl-CoA as a substrate, as it can act as a slow-reacting substrate or a competitive inhibitor[2][3][4][5][6].
Q2: How should I store my this compound samples to ensure stability?
A: Acetyl-CoA and its analogs are susceptible to degradation. For optimal stability, store this compound as a lyophilized powder at -20°C or below. For solutions, prepare them fresh in a buffer at a slightly acidic to neutral pH (pH 6-7) and store them on ice for short-term use. For long-term storage of solutions, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles. Acetyl-CoA itself is known to be unstable, with significant degradation occurring at room temperature over 24 hours, while this compound is generally more stable against non-enzymatic hydrolysis[2][4].
Q3: What are the most common impurities I might find in my this compound sample?
A: Common impurities can arise from the synthesis and purification process or from degradation. These may include:
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Oxa(dethia)-CoA: The hydrolysis product where the acetyl group has been removed. This can occur during synthesis, purification, or storage, especially at non-optimal pH.
-
Unreacted Starting Materials: Depending on the synthetic route, this could include oxa(dethia)pantetheine, ATP, or other precursors used in chemo-enzymatic synthesis[7].
-
Degradation Products: Besides hydrolysis, other degradation pathways may exist depending on buffer components and storage conditions.
Q4: Can I use this compound as a direct substitute for acetyl-CoA in my enzyme assay?
A: Not directly as a substrate, but as a tool for mechanistic studies. Due to the lower reactivity of its ester bond, this compound is hydrolyzed extremely slowly by enzymes that typically process acetyl-CoA[2][3][4][5]. It often acts as a weak competitive inhibitor or a "pseudo-substrate"[1]. For example, in studies with the E. coli FabH ketosynthase, this compound was found to be slightly activating under certain conditions rather than being a substrate for acyl transfer[2][4][5]. It is best used for structural biology (e.g., co-crystallization) or to probe enzyme-binding interactions without rapid turnover.
Purity and Characterization Troubleshooting
This section provides guidance on common issues encountered during the analysis of this compound.
HPLC Analysis
Problem: I see a small, early-eluting peak in addition to my main product peak.
-
Possible Cause: This is often the hydrolysis product, oxa(dethia)-CoA . The free hydroxyl group makes it more polar than the acetylated form, resulting in a shorter retention time on a reverse-phase C18 column.
-
Solution:
-
Confirm the identity of the peak by running a pure standard of oxa(dethia)-CoA if available.
-
Alternatively, perform a spike-in experiment with a partially hydrolyzed sample.
-
Minimize hydrolysis by ensuring your sample and mobile phase are at an appropriate pH (pH 6-7) and that the sample is kept cold prior to injection.
-
Problem: My peak shape is poor (tailing or fronting).
-
Possible Cause 1: Interaction with Column Silanols: Free silanol (B1196071) groups on silica-based columns can interact with the phosphate (B84403) groups of the molecule, causing peak tailing.
-
Solution 1: Use a high-purity, end-capped column. Ensure the mobile phase pH is low enough (e.g., pH 2-4) to suppress silanol ionization, or use a mobile phase additive like triethylamine (B128534) (TEA) to mask silanol sites. However, always check for compound stability at low pH.
-
Possible Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution 2: Dilute your sample and re-inject.
Problem: My retention time is drifting between runs.
-
Possible Cause: Fluctuations in column temperature, mobile phase composition, or flow rate. Inconsistent column equilibration.
-
Solution: Use a column oven for stable temperature control. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis (at least 10-20 column volumes)[6][8].
Mass Spectrometry (MS) Analysis
Problem: I'm not sure which ions to look for to confirm the identity of my compound.
-
Possible Cause: Unfamiliarity with the fragmentation pattern of CoA analogs.
-
Solution: For positive-ion mode ESI-MS/MS, all acyl-CoA compounds exhibit a characteristic fragmentation pattern. Look for two major fragments:
-
A fragment corresponding to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety ([M-507+H]⁺).
-
A fragment of the 3'-phosphoadenosine 5'-diphosphate itself at m/z 428 .
These fragments are highly indicative of the CoA scaffold[2][5][9].
-
NMR Spectroscopy Analysis
Problem: My NMR signals are very weak or overlapping with other peaks.
-
Possible Cause 1: Low Concentration: this compound is often available in small quantities, leading to weak signals.
-
Solution 1: Use a higher-field NMR spectrometer (e.g., 700 MHz or greater) and a cryoprobe to enhance sensitivity. Longer acquisition times may be necessary[10].
-
Possible Cause 2: Signal Overlap: The spectra of CoA and its derivatives are complex and many signals can overlap, especially in the presence of impurities or in complex biological matrices[3].
-
Solution 2: Use 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to resolve overlapping signals and confirm structural assignments[3][10].
Data Summary Tables
Table 1: Stability and Enzymatic Interaction of this compound vs. Acetyl-CoA
| Parameter | Acetyl-CoA | This compound | Reference |
| Bond Type | Thioester | Ester | [1] |
| Non-Enzymatic Hydrolysis | Slow at pH 6-7, increases at pH 8 | Very stable in buffer at pH 6, 7, and 8 over 24 hours | [2] |
| Enzymatic Hydrolysis (by FabH) | Insignificant | Extremely slow hydrolysis observed | [2][3][4][5] |
| Interaction with FabH | Substrate | Weak activation/inhibition, not a substrate for acyl transfer | [2][4][5] |
Table 2: Key Mass Spectrometry Fragments for Identification (Positive Ion Mode)
| Compound | Parent Ion [M+H]⁺ (Calculated) | Characteristic Fragment 1 [M-507+H]⁺ | Characteristic Fragment 2 (Adenosine Diphosphate) | Reference |
| Acetyl-CoA | ~810.16 m/z | ~303 m/z | ~428 m/z | [2][5][9] |
| This compound | ~794.16 m/z | ~287 m/z | ~428 m/z | Inferred |
| Oxa(dethia)-CoA | ~752.15 m/z | ~245 m/z | ~428 m/z | Inferred |
Note: Exact masses may vary slightly based on isotopic distribution and adduct formation. The values for oxa(dethia) analogs are inferred based on the substitution of sulfur (32.07 u) with oxygen (16.00 u).
Experimental Protocols & Workflows
Protocol 1: Purity Assessment by HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 100 mM sodium phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-10 min, 5-25% B; 10-12 min, 25-95% B; 12-15 min, 95% B; 15-17 min, 95-5% B; 17-25 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) base).
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of ~1 mg/mL. Keep the sample vial at 4°C in the autosampler.
-
Injection Volume: 10 µL.
-
Analysis: Calculate purity by integrating the peak areas. The main product should be the largest peak, with potential earlier-eluting peaks corresponding to more polar impurities like oxa(dethia)-CoA.
Diagrams and Workflows
Caption: Experimental workflow for the quality control of synthesized this compound.
Caption: Troubleshooting decision tree for common HPLC analysis issues.
References
- 1. "Improved Synthesis of Acetyl-Coa and Malonyl-Coa Analogs and Their Use" by Aaron Benjamin [docs.lib.purdue.edu]
- 2. researchgate.net [researchgate.net]
- 3. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Thiophosphate Analogs of Coenzyme A and Its Precursors—Synthesis, Stability, and Biomimetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. hyphadiscovery.com [hyphadiscovery.com]
Technical Support Center: Chemoenzymatic Synthesis of Acetyl-Oxa(dethia)-CoA
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chemoenzymatic synthesis of acetyl-oxa(dethia)-CoA. It is intended for researchers, scientists, and professionals in drug development who are utilizing this acetyl-CoA analog in their experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and handling of this compound.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| AY-001 | Low Yield of this compound | Incomplete acetylation of the oxa(dethia)pantetheine precursor. | - Ensure acetic anhydride (B1165640) and triethylamine (B128534) are fresh and used in appropriate molar excess. - Increase reaction time or temperature moderately. - Verify the purity of the starting oxa(dethia)pantetheine. |
| Inefficient enzymatic phosphorylation and adenylation. | - Confirm the activity of the CoaA, CoaD, and CoaE enzymes if using a multi-enzyme synthesis approach. - Ensure optimal buffer conditions (pH, Mg²⁺ concentration) and temperature for the enzymatic steps. - Use an ATP regeneration system to drive the reaction forward. | ||
| Loss of product during purification. | - Optimize the HPLC purification gradient to ensure good separation and recovery.[1][2] - Use solid-phase extraction (SPE) with an appropriate sorbent as a pre-purification step to concentrate the product.[1] | ||
| AY-002 | Product Instability or Degradation | Hydrolysis of the ester bond in this compound. | - this compound can undergo slow hydrolysis.[3][4][5] Store the purified product at -80°C. - Perform enzymatic assays at a pH of 6-7, as the rate of non-enzymatic hydrolysis is significantly lower compared to pH 8.[3] - Analyze the product by HPLC or LC-MS to confirm the presence of the hydrolysis product, oxa(dethia)-CoA.[3][4] |
| Enzymatic hydrolysis by contaminating enzymes in your sample. | - If using the analog in a biological system, consider potential esterase activity. - Purify the target enzyme to remove any contaminating hydrolases. | ||
| AY-003 | Enzyme Inhibition or Unexpected Activity | This compound acting as an inhibitor or weak activator. | - Be aware that this compound can act as a weak activator for some enzymes, such as FabH, while its aza--analog can be a moderate inhibitor.[3][4][5] - Determine the inhibition constant (Kᵢ) or activation parameters for your specific enzyme system. |
| Competition with natural substrates. | - The malonyl-oxa(dethia)-CoA analog is known to be an inhibitor that competes with malonyl-CoA.[3][4][6] While this compound is the acetyl donor, be mindful of potential competitive effects in complex reaction mixtures. | ||
| AY-004 | Difficulty in Product Purification | Co-elution with starting materials or byproducts during HPLC. | - Adjust the HPLC gradient. A shallow gradient of acetonitrile (B52724) in a phosphate (B84403) buffer (e.g., KH₂PO₄) is often effective for separating CoA analogs.[1][2] - Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA.[1] |
| Low recovery after purification. | - Ensure all collection tubes and surfaces are kept cold to minimize degradation. - Consider alternative purification methods such as solid-phase extraction prior to HPLC.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is an analog of acetyl-CoA where the sulfur atom of the thioester linkage is replaced by an oxygen atom, forming an ester linkage.[3][5] This modification makes the molecule more resistant to cleavage by some enzymes, which is useful for structural biology studies (e.g., X-ray crystallography) and for probing enzyme mechanisms where the thioester reactivity is a complicating factor.[3][5]
Q2: How stable is this compound compared to acetyl-CoA?
A2: The ester linkage in this compound is generally more stable against chemical hydrolysis at neutral to acidic pH than the thioester of acetyl-CoA.[3] However, it can still undergo slow hydrolysis, particularly at higher pH (e.g., pH 8) or in the presence of certain enzymes.[3][4] For long-term storage, it is recommended to keep the compound at -80°C.
Q3: Can this compound be used as a substrate by acetyl-CoA-dependent enzymes?
A3: The ability of enzymes to utilize this compound varies. Some enzymes may process it, albeit at a much slower rate than acetyl-CoA, while for others it may act as a competitive inhibitor or a weak activator.[3][4] For example, with the enzyme FabH, this compound was found to be slightly activating.[3][4] It is essential to empirically determine the interaction of this analog with your specific enzyme of interest.
Q4: What is a typical chemoenzymatic route for the synthesis of this compound?
A4: A common strategy involves a combination of chemical and enzymatic steps. First, a precursor molecule, oxa(dethia)pantetheine, is chemically synthesized and acetylated. This is followed by enzymatic conversion to the final CoA analog using enzymes of the CoA biosynthetic pathway, such as phosphopantetheine adenylyltransferase (CoaD) and dephospho-CoA kinase (CoaE).[7][8]
Q5: How can I monitor the progress of the synthesis reaction?
A5: The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) with UV detection at 260 nm.[1] This allows for the separation and quantification of the starting materials, intermediates, and the final product. Mass spectrometry (LC-MS) can be used for definitive identification of the product.[6]
Quantitative Data Summary
Table 1: Stability and Interaction of this compound and Related Analogs with E. coli FabH
| Compound | Interaction with FabH | Hydrolysis by FabH | Reference |
| This compound | Slight activation | Very slow hydrolysis | [3][4][5] |
| Malonyl-oxa(dethia)-CoA | Inhibitor | Very slow hydrolysis | [3][9] |
| Acetyl-aza(dethia)-CoA | Moderate inhibitor | Stable | [3][4][5] |
| Malonyl-aza(dethia)-CoA | Inhibitor | Stable | [3][9] |
Data is based on studies with E. coli FabH and may vary with other enzymes.
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of this compound
This protocol is a generalized procedure based on methodologies described in the literature.[3][4][7]
Part A: Chemical Acetylation of Acetonide-Protected Oxa(dethia)pantetheine
-
Dissolve acetonide-protected oxa(dethia)pantetheine in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add triethylamine (as a base) to the solution.
-
Cool the reaction mixture in an ice bath.
-
Add acetic anhydride dropwise to the cooled solution.
-
Allow the reaction to stir and slowly warm to room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction and perform an appropriate workup to isolate the acetylated product.
-
Purify the crude product by flash chromatography.
-
Remove the acetonide protecting group using acidic conditions (e.g., acetic acid/water).
Part B: Enzymatic Conversion to this compound
-
Prepare a reaction buffer containing Tris-HCl (pH 7.5-8.0), MgCl₂, and ATP.
-
Add the purified acetyl-oxa(dethia)pantetheine to the buffer.
-
Add the enzymes phosphopantetheine adenylyltransferase (CoaD) and dephospho-CoA kinase (CoaE). An ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine) can be included to maintain ATP levels.
-
Incubate the reaction mixture at 37°C.
-
Monitor the formation of this compound by HPLC.
-
When the reaction is complete, terminate it by adding a quenching agent (e.g., perchloric acid) and then neutralize.[10]
-
Centrifuge to remove precipitated proteins.
Protocol 2: HPLC Purification of this compound
-
Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: Develop a linear gradient from a low percentage of Mobile Phase B to a higher percentage over a suitable time frame to ensure separation of the product from unreacted substrates and byproducts.
-
Detection: Monitor the column eluent at 260 nm.[1]
-
Collection: Collect the fractions corresponding to the this compound peak.
-
Post-Purification: Lyophilize the collected fractions to obtain the purified product as a solid.
Visualizations
Caption: Workflow for the chemoenzymatic synthesis of this compound.
Caption: Enzymatic pathway for this compound synthesis.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Malonyl carba(dethia)- and malonyl oxa(dethia)-coenzyme A as tools for trapping polyketide intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophosphate Analogs of Coenzyme A and Its Precursors—Synthesis, Stability, and Biomimetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. resources.novusbio.com [resources.novusbio.com]
Technical Support Center: Acetyl-Oxa(dethia)-CoA In Vivo Applications
Welcome to the technical support center for researchers utilizing acetyl-oxa(dethia)-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a non-hydrolyzable analog of acetyl-CoA where the sulfur atom in the thioester linkage is replaced by an oxygen atom. This modification makes it significantly more resistant to spontaneous chemical and enzymatic hydrolysis compared to the natural substrate. It is primarily used as a tool in biochemical and structural studies to probe the mechanisms of acetyl-CoA-utilizing enzymes, acting as a stable substrate analog or a competitive inhibitor.
Q2: What are the main advantages of using this compound over acetyl-CoA in experiments?
The primary advantage is its enhanced stability. Acetyl-CoA is prone to rapid hydrolysis in aqueous solutions, which can complicate kinetic studies and structural analyses. This compound, being more stable, allows for longer experimental timeframes and can be used to "trap" enzyme-substrate complexes for structural elucidation.[1][2]
Q3: Is this compound completely resistant to enzymatic hydrolysis?
No, it is not completely inert. While significantly more stable than acetyl-CoA, some enzymes can catalyze the slow hydrolysis of this compound.[1][2] For instance, the enzyme FabH has been shown to slowly hydrolyze this analog.[1][2] The rate of hydrolysis is enzyme-dependent and generally much slower than with acetyl-CoA.
Q4: Can this compound be directly administered to live cells or in vivo models?
Direct administration is a major challenge. Coenzyme A and its derivatives, including this compound, are generally impermeable to cell membranes due to their size and charge.[3][4] Therefore, simply adding it to cell culture media or injecting it systemically is unlikely to result in significant intracellular concentrations.
Q5: How can the limitation of cell permeability be overcome for in vivo studies?
A promising strategy is to deliver a cell-permeable precursor, such as a pantetheine (B1680023) analog of this compound.[3][5] This smaller, less polar molecule can cross the cell membrane and be subsequently converted into the active this compound by the cell's own Coenzyme A biosynthesis pathway.[3][5]
Troubleshooting Guides
Issue 1: Low or No Intracellular Activity Observed
Possible Cause: Poor cellular uptake of this compound.
Troubleshooting Steps:
-
Confirm Cell Permeability: As a first step, it's crucial to acknowledge the inherent cell impermeability of CoA analogs.
-
Precursor Delivery Strategy:
-
Synthesize or obtain a cell-permeable pantetheine precursor of this compound.
-
Incubate cells with the precursor to allow for uptake and intracellular conversion.
-
-
Optimization of Precursor Concentration and Incubation Time:
-
Perform a dose-response experiment to determine the optimal concentration of the pantetheine precursor.
-
Conduct a time-course experiment to identify the necessary incubation period for maximal intracellular conversion to this compound.
-
-
Verification of Intracellular Conversion:
-
Use analytical techniques such as LC-MS to lyse the cells and confirm the presence of intracellular this compound after incubation with the precursor.[6]
-
Issue 2: Unexpected Enzymatic Activity or Inhibition
Possible Cause: The behavior of this compound can be enzyme-specific.
Troubleshooting Steps:
-
In Vitro Characterization: Before moving to in vivo experiments, thoroughly characterize the interaction of this compound with your target enzyme in vitro.
-
Kinetic Analysis: Perform detailed kinetic studies to determine parameters such as K_i (inhibition constant) or K_m and V_max (if it acts as a substrate).
-
Consider Off-Target Effects: Be aware that this compound could interact with other acetyl-CoA-dependent enzymes in the cell, leading to unexpected phenotypes.
-
Conduct control experiments with knockout or knockdown of your primary target enzyme to distinguish specific from off-target effects.
-
Issue 3: Instability of the Compound During Storage or Experiments
Possible Cause: Although more stable than acetyl-CoA, the analog is not indestructible.
Troubleshooting Steps:
-
Proper Storage: Store this compound as a lyophilized powder at -20°C or -80°C. For solutions, use a buffered solution at a slightly acidic to neutral pH (pH 6-7) and store in aliquots at -80°C to minimize freeze-thaw cycles.
-
Monitor Stability in Experimental Buffers: The stability of this compound is pH-dependent. It is highly stable at pH 6 and 7, with stability decreasing at pH 8.[1]
-
Purity Assessment: Periodically check the purity of your stock solution using HPLC to ensure it has not degraded.
Quantitative Data Summary
Table 1: Stability of Acetyl-CoA and its Oxa(dethia) Analog
| Compound | Condition | Hydrolysis Rate (min⁻¹) | Stability over 24 hours | Reference |
| Acetyl-CoA | pH 6-7, no enzyme | ~0.0004 | Slow hydrolysis | [1] |
| Acetyl-CoA | pH 8, no enzyme | ~10x higher than pH 6-7 | Increased hydrolysis | [1] |
| This compound | pH 6, 7, or 8, no enzyme | Not detected | Completely stable | [1] |
| This compound | In the presence of FabH enzyme | ~0.001 - 0.003 | Very slow hydrolysis | [7] |
Table 2: Interaction of this compound with E. coli FabH
| Analog | Interaction Type | Observation | Reference |
| This compound | Substrate Analog / Slight Activator | Can be slowly hydrolyzed; slightly activating in some enzyme assays. | [1][7] |
| Malonyl-oxa(dethia)-CoA | Inhibitor | Acts as an inhibitor with a K_i near the K_m of the natural substrate, malonyl-CoA. | [1][7] |
Experimental Protocols
Protocol 1: In Vivo Delivery of this compound via a Pantetheine Precursor
This protocol is adapted from the general strategy for delivering CoA analogs into living cells.[3][5]
-
Synthesis: Synthesize the pantetheine precursor of this compound. This involves creating the oxa-pantetheine structure and acetylating the terminal hydroxyl group.
-
Cell Culture: Culture your cells of interest to the desired confluency under standard conditions.
-
Precursor Incubation:
-
Prepare a stock solution of the acetyl-oxa(dethia)-pantetheine precursor in a suitable solvent (e.g., DMSO or ethanol).
-
Add the precursor to the cell culture medium at various concentrations (e.g., 10 µM, 50 µM, 100 µM) to determine the optimal dose.
-
Incubate the cells for a predetermined period (e.g., 4, 12, 24 hours).
-
-
Cell Lysis and Analysis:
-
After incubation, wash the cells thoroughly with PBS to remove any extracellular precursor.
-
Lyse the cells using a suitable lysis buffer.
-
Analyze the cell lysate by LC-MS to quantify the intracellular concentration of this compound.
-
-
Functional Assay: Once the delivery protocol is established, perform your downstream functional assays to assess the effect of intracellular this compound on your biological system.
Visualizations
Caption: Workflow for delivering and analyzing this compound in vivo.
References
- 1. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. In vivo reporter labeling of proteins via metabolic delivery of coenzyme A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Malonyl carba(dethia)- and malonyl oxa(dethia)-coenzyme A as tools for trapping polyketide intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
quality control measures for acetyl-oxa(dethia)-CoA preparations
Welcome to the technical support center for acetyl-oxa(dethia)-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the quality and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from acetyl-CoA?
This compound is an analog of acetyl-coenzyme A where the sulfur atom in the thioester linkage is replaced by an oxygen atom, forming an ester linkage. This substitution significantly alters the chemical reactivity of the molecule. While acetyl-CoA is a highly reactive thioester that readily participates in enzymatic reactions, this compound is more stable and undergoes extremely slow hydrolysis.[1][2] This stability makes it a useful tool for structural and functional studies of enzymes that utilize acetyl-CoA.
Q2: What are the primary applications of this compound in research?
Due to its increased stability compared to acetyl-CoA, this compound is primarily used as a substrate analog to study enzyme structure and function.[1] It can be used to:
-
Trap enzyme-substrate complexes: Its slow reactivity allows for the crystallization and structural determination of enzymes with the bound analog, providing insights into the active site and catalytic mechanism.[1]
-
Investigate enzyme kinetics: It can act as a competitive inhibitor or a very slow substrate, allowing for the dissection of individual steps in an enzymatic reaction.[1][3]
-
Modulate enzyme activity: In some cases, it can act as a slight activator or a moderate inhibitor of enzymes that typically bind acetyl-CoA.[1][3]
Q3: How should I store and handle this compound preparations?
Like acetyl-CoA, this compound is susceptible to degradation, albeit at a slower rate. Proper storage and handling are crucial to maintain its integrity.
-
Storage of solid material: The lyophilized powder should be stored at -20°C under desiccated conditions to protect it from moisture.
-
Storage of solutions: Aqueous solutions are best prepared fresh. If storage is necessary, prepare aliquots in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0) and store at -20°C for no longer than two weeks, or at -80°C for extended periods. Avoid repeated freeze-thaw cycles.[4]
-
pH considerations: this compound is more stable in neutral to moderately acidic solutions (pH 3.5-7) and hydrolyzes more rapidly in alkaline conditions (pH > 8).[2][5]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected enzymatic assay results.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | 1. Verify the storage conditions and age of your preparation. 2. Assess the purity of your stock solution using HPLC (see Experimental Protocols). 3. Prepare fresh solutions from lyophilized powder for critical experiments. |
| Incorrect concentration of this compound stock solution | 1. Re-quantify the concentration of your stock solution spectrophotometrically. The adenine (B156593) moiety provides a characteristic absorbance at 260 nm (ε = 16,000 M-1cm-1 in H₂O).[4] |
| Interaction with assay components | 1. Some assay components may interfere with the stability or activity of this compound. Run control experiments without the enzyme to check for non-enzymatic reactions. 2. Be aware that some enzymes may be slightly activated or inhibited by this compound, which could affect the overall reaction kinetics if other substrates are present.[1][3] |
Issue 2: Difficulty confirming the purity and identity of the preparation.
| Possible Cause | Troubleshooting Step |
| Presence of impurities | 1. Analyze the preparation using HPLC, LC-MS, and/or NMR (see Experimental Protocols). 2. Common impurities may include free coenzyme A, oxa(dethia)CoA (the hydrolysis product), and residual synthesis reagents. |
| Incorrect analytical method | 1. Ensure that the analytical method is sufficiently sensitive and has the appropriate separation parameters for coenzyme A analogs. 2. Refer to the detailed experimental protocols below for validated methods for similar compounds that can be adapted. |
Quality Control Data Presentation
The following table summarizes key quality control parameters for assessing this compound preparations.
| Parameter | Method | Acceptance Criteria | Reference |
| Purity | HPLC-UV (260 nm) | ≥95% | [3][6] |
| Identity | LC-MS | Expected molecular weight ± 1 Da | [1] |
| Concentration | UV-Vis Spectroscopy (260 nm) | ± 5% of expected value | [4] |
| Stability (in solution) | HPLC-UV (260 nm) | ≤5% degradation after 2 weeks at -20°C | [5] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of this compound and potential impurities.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 150 x 3 mm, 3 µm particle size).[3]
Mobile Phase:
-
Buffer A: 50 mM potassium phosphate, pH 7.0
-
Buffer B: Acetonitrile
Gradient Program:
-
Isocratic at 2% Buffer B for 2 minutes.
-
Linear gradient from 2% to 25% Buffer B over 3.5 minutes.
-
Linear gradient from 25% to 100% Buffer B over 0.5 minutes.
-
Hold at 100% Buffer B for 8.5 minutes.
-
Return to 2% Buffer B and equilibrate for 5 minutes.
Flow Rate: 0.5 mL/min[3] Detection: 260 nm Injection Volume: 10-30 µL
Sample Preparation:
-
Dissolve the this compound preparation in HPLC-grade water or a suitable buffer to the desired concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol confirms the molecular weight of the synthesized this compound.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
LC Conditions:
-
Use the same column and mobile phase conditions as described in the HPLC protocol.
MS Conditions:
-
Ionization Mode: Positive or negative ion mode can be optimized.
-
Mass Range: Scan a range that includes the expected molecular weight of this compound (C₂₃H₃₈N₇O₁₈P₃, exact mass: 793.15 g/mol ).
-
Data Analysis: Look for the [M+H]⁺ or [M-H]⁻ ion corresponding to the expected molecular weight.
Protocol 3: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR can be used to confirm the structure of this compound and identify impurities.
Sample Preparation:
-
Dissolve 1-5 mg of the lyophilized powder in 0.5 mL of D₂O.
-
Add a known concentration of an internal standard (e.g., DSS) for quantification.
Acquisition Parameters:
-
Acquire a 1D ¹H spectrum on a high-field NMR spectrometer (≥400 MHz).
-
Use water suppression techniques (e.g., presaturation) to attenuate the residual HDO signal.
Data Analysis:
-
Compare the observed chemical shifts and coupling constants with those reported for acetyl-CoA and related analogs.[7][8] Key signals include those from the acetyl methyl group, the pantetheine (B1680023) moiety, and the adenine ring.
Visualizations
Caption: Workflow for the preparation and quality control of this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iscrm.uw.edu [iscrm.uw.edu]
Technical Support Center: Accounting for Partial Hydrolysis of Acetyl-Oxa(dethia)-CoA in Structural Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetyl-oxa(dethia)-CoA (AcOCoA). The focus is on addressing challenges related to its partial hydrolysis during structural and functional studies.
Troubleshooting Guides & FAQs
Q1: I observed a mixture of this compound (AcOCoA) and its hydrolyzed form, oxa(dethia)-CoA (OCoA), in my crystal structure. What could be the cause?
A1: This is a common issue that can arise from several factors:
-
Enzymatic Hydrolysis: Some enzymes can slowly hydrolyze the ester bond of AcOCoA. For instance, enzymes like E. coli ketoacylsynthase III (FabH) have been shown to react with and slowly hydrolyze AcOCoA.[1][2][3][4]
-
Non-Enzymatic Hydrolysis: The stability of AcOCoA is pH-dependent. At alkaline pH (e.g., pH 8), the rate of non-enzymatic hydrolysis increases significantly compared to neutral or acidic conditions.[5]
-
Long Crystallization Times: Acetyl-CoA and its analogs can be unstable over the extended periods often required for crystal growth, leading to non-productive hydrolysis within the enzyme's active site.[1][2]
-
Initial Sample Purity: The initial AcOCoA sample may have contained a percentage of the hydrolyzed OCoA product from synthesis and purification.[6]
Q2: How can I minimize the hydrolysis of AcOCoA during my experiments?
A2: To minimize hydrolysis, consider the following strategies:
-
pH Control: Maintain a buffer pH of 6 or 7, as AcOCoA is significantly more stable under these conditions compared to pH 8.[5]
-
Temperature and Time: Perform experiments at the lowest practical temperature and minimize incubation times to reduce both enzymatic and non-enzymatic hydrolysis rates.
-
Enzyme Mutants: If studying an enzyme's structure, using a catalytically inactive mutant can help trap the intact AcOCoA in the active site without turnover or hydrolysis. For example, the C112Q mutant of FabH mimics the acyl-enzyme intermediate and shows extremely slow hydrolysis of AcOCoA.[5][7]
-
Fresh Samples: Use freshly prepared or properly stored AcOCoA solutions to ensure high initial purity.
Q3: What analytical techniques can I use to quantify the extent of AcOCoA hydrolysis?
A3: Several analytical methods are suitable for monitoring and quantifying the ratio of AcOCoA to OCoA:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method to separate and quantify AcOCoA and its hydrolysis product, OCoA, allowing for the determination of their relative concentrations in a sample.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and specificity for the detection and quantification of CoA species and is effective for characterizing hydrolysis products.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to identify and quantify both CoA and acetyl-CoA in solution, providing insights into their stability over time.[10][11][12]
Q4: My enzyme of interest seems to be unreactive with AcOCoA. Does this mean hydrolysis is not a concern?
A4: Not necessarily. While some enzymes, like chloramphenicol (B1208) acetyltransferase III (CATIII), have been shown to be unreactive towards AcOCoA, this is not a universal trait.[1][2][3] The reactivity and potential for hydrolysis are highly dependent on the specific enzyme's active site architecture and catalytic mechanism. It is always recommended to perform stability assays with your specific enzyme to confirm the stability of AcOCoA under your experimental conditions.
Q5: Can the partial hydrolysis of AcOCoA affect the interpretation of my structural data?
A5: Yes, absolutely. The presence of both the acetylated (AcOCoA) and hydrolyzed (OCoA) forms can lead to ambiguous electron density in crystallographic studies.[1][2] This can complicate the interpretation of ligand binding modes and protein-ligand interactions. In some cases, one form may be preferentially bound or have higher occupancy in the active site, which can provide insights into the enzyme's mechanism. For example, structures of FabH have been solved with either the hydrolyzed OCoA product or an acyl-enzyme intermediate with OCoA bound.[1][2][3]
Data Presentation
Table 1: Stability of Acetyl-CoA and Analogs under Various Conditions
| Compound | Condition | Rate of Hydrolysis (min⁻¹) | Reference |
| Acetyl-CoA | pH 6 (non-enzymatic) | ~0.0004 | [5] |
| Acetyl-CoA | pH 7 (non-enzymatic) | ~0.0004 | [5] |
| Acetyl-CoA | pH 8 (non-enzymatic) | ~10x higher than pH 7 | [5] |
| Acetyl-oxa(dethia)CoA | Buffer (pH 6, 7, 8) over 24h | Completely stable | [5] |
| Acetyl-oxa(dethia)CoA | With FabH wt | Very slow hydrolysis | [5][7] |
| Acetyl-aza(dethia)CoA | Buffer (pH 6, 7, 8) over 24h | Completely stable | [5] |
| Acetyl-aza(dethia)CoA | With FabH wt | Completely stable | [5] |
Experimental Protocols
Protocol 1: HPLC Analysis of AcOCoA Hydrolysis
This protocol outlines a general method for monitoring the hydrolysis of AcOCoA using HPLC.
-
Sample Preparation:
-
Prepare a stock solution of AcOCoA in a low-pH buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.0).
-
For enzymatic hydrolysis assays, set up reactions containing your enzyme of interest and AcOCoA in the desired reaction buffer. Include a control reaction without the enzyme.
-
For non-enzymatic hydrolysis, incubate AcOCoA in buffers of varying pH (e.g., 6, 7, and 8).
-
At specified time points, quench a sample of the reaction mixture by adding an equal volume of a quenching solution (e.g., 10% formic acid) to stop the reaction.
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column suitable for the separation of small polar molecules.
-
Mobile Phase: Employ a gradient elution method. For example:
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compounds.
-
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 254 nm or 260 nm.
-
Quantification: Identify the peaks corresponding to AcOCoA and OCoA by comparing their retention times with known standards. The area under each peak can be used to determine the relative concentration of each species.
-
Protocol 2: LC-MS for Confirmation of Hydrolysis Products
This protocol provides a general workflow for using LC-MS to confirm the identity of hydrolysis products.
-
Sample Preparation:
-
Prepare and quench reaction samples as described in the HPLC protocol.
-
-
LC-MS Analysis:
-
Liquid Chromatography: Use an LC system with a C18 column to separate the components of the reaction mixture before they enter the mass spectrometer. A similar gradient to the one used for HPLC can be employed.
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive or negative ion mode, depending on which provides better sensitivity for your compounds.
-
Perform a full scan to determine the mass-to-charge ratio (m/z) of the eluting compounds. The expected m/z for AcOCoA and OCoA should be calculated and used for identification.
-
For further confirmation, perform tandem mass spectrometry (MS/MS) on the parent ions corresponding to AcOCoA and OCoA to obtain fragmentation patterns that can be compared to standards or predicted fragmentation.
-
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Structures of chloramphenicol acetyltransferase III and Escherichia coli β-ketoacylsynthase III co-crystallized with partially hydrolysed acetyl-oxa(dethia)CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Malonyl carba(dethia)- and malonyl oxa(dethia)-coenzyme A as tools for trapping polyketide intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iscrm.uw.edu [iscrm.uw.edu]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Inhibitory Potential: Acetyl-oxa(dethia)-CoA vs. Acetyl-CoA
In the landscape of enzyme kinetics and drug development, the subtle modification of substrate analogs can dramatically alter their biological activity. This guide provides a detailed comparison of the inhibitory potency of acetyl-oxa(dethia)-CoA and its parent molecule, acetyl-CoA. By replacing the sulfur atom with oxygen in the coenzyme A moiety, this compound presents a unique chemical profile that influences its interaction with key metabolic enzymes. This comparison is supported by experimental data, detailed protocols, and visual representations of the involved biochemical pathways.
Quantitative Comparison of Enzyme Interactions
The primary enzyme studied in the context of comparing acetyl-CoA and this compound is the β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in the initiation of fatty acid biosynthesis. Research indicates that the substitution of sulfur with oxygen significantly impacts the molecule's function, shifting it from a substrate to a molecule with altered enzymatic interaction.
A key study directly comparing the effects of these molecules on E. coli FabH revealed that this compound is not an inhibitor but rather a slight activator of the enzyme. In contrast, a related analog, acetyl-aza(dethia)-CoA, demonstrated moderate inhibitory activity.[1][2][3][4][5] While direct inhibitory constants for this compound are not applicable due to its activating nature, the study provides valuable kinetic data for the natural substrate, acetyl-CoA, and inhibition constants for related malonyl analogs, which are presented below for a comprehensive understanding.
Table 1: Kinetic and Inhibitory Constants for FabH
| Compound | Enzyme | Parameter | Value |
| Acetyl-CoA | E. coli FabH | Km | 0.3 ± 0.1 µM[1] |
| Malonyl-CoA | E. coli FabH | Km | 2.5 ± 0.8 mM[1] |
| Malonyl-oxa(dethia)-CoA | E. coli FabH | Ki | Near the Km of malonyl-CoA[1][2][3][4][5] |
| Malonyl-aza(dethia)-CoA | E. coli FabH | Ki | Near the Km of malonyl-CoA[1][2][3][4][5] |
In a different enzymatic context, the study of rationally designed inhibitors for pig heart citrate (B86180) synthase showed that dethia analogues of potent inhibitors were found to be poor inhibitors themselves.[6] This suggests that the thioester linkage in acetyl-CoA can be crucial for potent inhibition in some enzymes, and its replacement with an oxo-ester linkage in this compound may lead to a significant loss of inhibitory activity.
Experimental Methodologies
To ensure the reproducibility and clarity of the presented data, the following experimental protocols are detailed.
FabH Enzyme Activity Assay
The enzymatic activity of FabH and the effects of acetyl-CoA analogs were determined using a continuous spectrophotometric assay.[1]
-
Reaction Mixture: The assay was performed in a buffer solution (e.g., pH 8.0) containing 50 mM MgCl2.[7]
-
Enzyme and Substrates: A defined concentration of purified E. coli FabH (e.g., 10 µM) was used.[5] The concentrations of acetyl-CoA and malonyl-CoA were varied to determine kinetic parameters. For instance, to determine the Km of acetyl-CoA, its concentration was varied while keeping malonyl-CoA at a saturating concentration (e.g., 125 µM).[1]
-
Detection: The formation of the product, acetoacetyl-CoA, was monitored by measuring the increase in absorbance at 302 nm.[7] The extinction coefficient for acetoacetyl-CoA under these conditions is 17.7 mM-1cm-1.[7]
-
Inhibition Studies: For determining the inhibitory constants (Ki) of analogs like malonyl-oxa(dethia)-CoA, the assay was performed with varying concentrations of the inhibitor while keeping the substrate concentrations constant.
-
Data Analysis: The initial reaction rates were plotted against the substrate or inhibitor concentrations, and the data were fitted to appropriate kinetic models (e.g., Michaelis-Menten for substrates, and competitive or non-competitive inhibition models for inhibitors) to determine Km and Ki values.
Visualizing the Biochemical Context
To better understand the role of FabH and the interaction of these CoA derivatives, the following diagrams illustrate the fatty acid biosynthesis pathway and the experimental logic.
Caption: Initiation of fatty acid biosynthesis by FabH.
The diagram above illustrates the initial condensation step in fatty acid biosynthesis catalyzed by FabH, where acetyl-CoA and malonyl-CoA are the natural substrates. This compound is shown to interact with FabH, leading to a slight activation of the enzyme.
Caption: Workflow for FabH enzyme kinetics assay.
This flowchart outlines the key steps involved in the experimental determination of the kinetic parameters for FabH and the assessment of the inhibitory or activating effects of acetyl-CoA analogs.
References
- 1. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Acetyl Coenzyme A Analogues as Rationally Designed Inhibitors of Citrate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Acetyl-oxa(dethia)-CoA and Other Non-Hydrolyzable Acetyl-CoA Analogs for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is paramount for elucidating enzymatic mechanisms and developing novel therapeutics. Non-hydrolyzable analogs of acetyl-coenzyme A (acetyl-CoA) are indispensable probes for studying the kinetics and structure of acetyl-CoA-utilizing enzymes. This guide provides a comparative analysis of acetyl-oxa(dethia)-CoA with other prominent non-hydrolyzable analogs, supported by experimental data and detailed protocols to aid in experimental design.
Introduction to Non-Hydrolyzable Acetyl-CoA Analogs
Acetyl-CoA is a central metabolite in numerous biochemical pathways, including the citric acid cycle, fatty acid synthesis, and cholesterol biosynthesis. Its thioester bond is highly reactive, making it an excellent acyl group donor but also susceptible to hydrolysis, which can complicate in vitro studies. Non-hydrolyzable analogs are modified forms of acetyl-CoA where the reactive thioester linkage is replaced with a more stable bond, such as an ether, amide, or a carbon-carbon bond. These modifications prevent enzymatic cleavage while ideally maintaining the structural integrity necessary for enzyme binding. This allows researchers to trap enzyme-substrate complexes, study binding kinetics, and obtain structural information through techniques like X-ray crystallography.
This guide focuses on a comparative analysis of this compound, where the sulfur atom is replaced by an oxygen, and other key non-hydrolyzable analogs, providing a framework for selecting the most suitable analog for specific research applications.
Comparative Performance Data
The efficacy of non-hydrolyzable acetyl-CoA analogs is often evaluated by their ability to inhibit enzymes that utilize acetyl-CoA as a substrate. The inhibition constant (Kᵢ) is a critical parameter, with lower values indicating tighter binding and more potent inhibition. The following tables summarize the inhibitory activities of various analogs against two key enzymes: citrate (B86180) synthase, the first enzyme of the citric acid cycle, and β-ketoacyl-acyl carrier protein synthase III (FabH), which initiates fatty acid biosynthesis.
| Analog | Target Enzyme | Kᵢ (μM) | Comments |
| This compound | FabH | Weak activator | Surprisingly, this analog showed slight activation of FabH in some assays.[1][2][3] |
| Citrate Synthase | Poor inhibitor | Dethia analogs of other inhibitors were found to be poor inhibitors of citrate synthase.[4] | |
| Acetyl-aza(dethia)-CoA | FabH | 800 ± 100 | Moderate inhibitor.[1][2][3] |
| Fluorovinyl Thioether Acetyl-CoA | Citrate Synthase | 4.3 | Potent inhibitor, mimicking the proposed enolate intermediate.[4] |
| Non-fluorinated Vinyl Thioether Acetyl-CoA | Citrate Synthase | 68.3 | Significantly less potent than its fluorinated counterpart.[4] |
| Methyl Sulfoxide Acetyl-CoA | Citrate Synthase | 11.1 | Moderate inhibitor.[4] |
Table 1: Comparison of Inhibitory Constants (Kᵢ) of Non-Hydrolyzable Acetyl-CoA Analogs against Citrate Synthase and FabH.
| Analog | Target Enzyme | Stability/Reactivity |
| This compound | FabH | Undergoes extremely slow hydrolysis.[3] |
| Chloramphenicol Acetyltransferase III (CATIII) | Unreactive. | |
| Acetyl-aza(dethia)-CoA | FabH | Completely stable to enzyme activity.[3] |
Table 2: Comparative Stability and Reactivity of this compound and Acetyl-aza(dethia)-CoA.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of enzyme kinetics and inhibition. Below are representative protocols for synthesizing a non-hydrolyzable analog and for conducting enzyme inhibition assays.
Synthesis of a Fluorovinyl Thioether Acetyl-CoA Analog
This protocol describes a chemoenzymatic approach to synthesize a potent non-hydrolyzable acetyl-CoA analog.
Materials:
-
Appropriate pantetheinyl diol precursor
-
ATP
-
Pantothenate Kinase (PanK)
-
Phosphopantetheine adenylyltransferase (PPAT)
-
Dephospho-CoA kinase (DPCK)
-
Purification system (e.g., HPLC)
Method:
-
Synthesize the desired pantetheinyl diol containing the fluorovinyl thioether moiety through established organic chemistry methods.
-
Perform a two-enzyme biotransformation using PanK and PPAT with ATP to phosphorylate and adenylate the diol, forming the dephospho-CoA analog.
-
Purify the intermediate product using preparative HPLC.
-
Conduct the final phosphorylation step using DPCK and ATP to yield the final fluorovinyl thioether acetyl-CoA analog.
-
Purify the final product using preparative HPLC.
Citrate Synthase Inhibition Assay
This colorimetric assay measures the activity of citrate synthase by detecting the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
Purified citrate synthase
-
Acetyl-CoA
-
Oxaloacetate
-
DTNB solution
-
Tris-HCl buffer (pH 8.1)
-
Non-hydrolyzable acetyl-CoA analog (inhibitor)
-
Microplate reader
Method:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and acetyl-CoA in a 96-well plate.
-
Add varying concentrations of the non-hydrolyzable analog to the wells designated for the inhibition curve.
-
Add citrate synthase to all wells to initiate the pre-incubation.
-
Start the reaction by adding oxaloacetate to all wells.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
The rate of the reaction is proportional to the citrate synthase activity.
-
Calculate the percentage of inhibition for each concentration of the analog and determine the IC₅₀ and Kᵢ values.
FabH Inhibition Assay
This assay monitors the activity of FabH by following the consumption of malonyl-CoA via high-performance liquid chromatography (HPLC).
Materials:
-
Purified FabH enzyme
-
Acetyl-CoA
-
Malonyl-CoA
-
Non-hydrolyzable acetyl-CoA analog (inhibitor)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.5)
-
HPLC system with a C18 column
Method:
-
Set up reaction mixtures containing the reaction buffer, acetyl-CoA, and varying concentrations of the non-hydrolyzable analog.
-
Pre-incubate the mixtures at the desired temperature.
-
Initiate the reaction by adding malonyl-CoA.
-
At specific time points, quench the reaction (e.g., with a strong acid).
-
Analyze the samples by HPLC to quantify the amount of remaining malonyl-CoA.
-
Determine the initial reaction rates at different inhibitor concentrations to calculate the Kᵢ value.
Visualizing Pathways and Workflows
Diagrams are essential for understanding the complex interactions in biochemical pathways and the logical flow of experimental procedures.
References
- 1. Khan Academy [khanacademy.org]
- 2. microbenotes.com [microbenotes.com]
- 3. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl Coenzyme A Analogues as Rationally Designed Inhibitors of Citrate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Acetyl-oxa(dethia)-CoA with Diverse Enzyme Families: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of acetyl-oxa(dethia)-CoA, a non-hydrolyzable analog of acetyl-CoA, with various enzyme families. By replacing the sulfur atom of the thioester linkage with an oxygen atom, this compound offers a valuable tool for structural and functional studies of acetyl-CoA-dependent enzymes. This document summarizes key experimental findings, presents quantitative data for easy comparison, details relevant experimental protocols, and visualizes the associated metabolic pathways.
Introduction to this compound
Acetyl-Coenzyme A (acetyl-CoA) is a central metabolite in all domains of life, participating in numerous biochemical reactions, including the citric acid cycle, fatty acid metabolism, and acetylation of proteins and other small molecules.[1][2] The high-energy thioester bond in acetyl-CoA is crucial for its reactivity.[3] this compound is a synthetic analog of acetyl-CoA where the sulfur atom in the thioester linkage is replaced by an oxygen atom, forming an ester bond. This substitution renders the molecule more stable against hydrolysis, making it a useful tool for studying enzyme-substrate interactions, particularly for trapping enzyme-intermediate states in structural biology studies.
Cross-Reactivity Profile with Key Enzyme Families
The interaction of this compound varies significantly across different enzyme families. While it can act as a substrate mimic and inhibitor for some enzymes, it shows little to no activity with others. This section compares its effects on acetyltransferases, β-ketoacyl synthases, and citrate (B86180) synthases.
Acetyltransferases
Chloramphenicol (B1208) Acetyltransferase III (CAT III):
β-Ketoacyl Synthases
β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH):
FabH is a key enzyme in the initiation of fatty acid biosynthesis in bacteria, catalyzing the condensation of acetyl-CoA with malonyl-ACP.[7][8][9][10] Research on E. coli FabH has demonstrated that this compound exhibits complex behavior. It is a very slow substrate for the enzyme, undergoing hydrolysis at an extremely low rate.[11] Interestingly, in some enzyme assays, it has been observed to be slightly activating, while in others it shows inhibitory effects.[12][13][14] The malonyl-oxa(dethia)-CoA analog, however, acts as an inhibitor with a Ki value near the Km of the natural substrate, malonyl-CoA.[12][13][14]
Synthetases
Citrate Synthase:
Citrate synthase is a crucial enzyme in the citric acid cycle, catalyzing the condensation of acetyl-CoA and oxaloacetate to form citrate.[11][12][13][15] Direct experimental data on the interaction of this compound with citrate synthase is limited. However, a study on pig heart citrate synthase showed that dethia analogues of other rationally designed inhibitors were poor inhibitors of the enzyme.[8][16] This suggests that the thioester linkage might be critical for potent binding and inhibition in this enzyme family. Another study using a related analog, dethiaacetyl-CoA (which lacks the oxygen atom of the oxa-analog), demonstrated that it can mimic the condensation half-reaction catalyzed by citrate synthase from Thermoplasma acidophilum.[17]
Dehydrogenases
Acyl-CoA Dehydrogenases:
Acyl-CoA dehydrogenases are a family of enzymes involved in fatty acid and amino acid metabolism.[1][18] There is currently a lack of direct experimental data on the interaction of this compound with this enzyme family. The reactivity of these enzymes is highly dependent on the nature of the acyl-CoA substrate, and further studies are required to determine the effect of the oxa-dethia substitution.
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of this compound and related analogs with the discussed enzymes.
| Enzyme Family | Enzyme | Organism | Analog | Parameter | Value | Reference(s) |
| β-Ketoacyl Synthases | β-Ketoacyl-ACP Synthase III (FabH) | Escherichia coli | Malonyl-oxa(dethia)-CoA | Ki | Near Km of malonyl-CoA | [12][13][14] |
| Synthetases | Citrate Synthase | Pig Heart | Dethia analogues of inhibitors | Inhibition | Poor | [8][16] |
Note: The lack of extensive quantitative data highlights the need for further research in this area.
Experimental Protocols
This section outlines general methodologies for assessing the interaction of this compound with different enzyme families.
Enzyme Inhibition Assay (General Protocol)
A common method to assess the inhibitory potential of this compound is to measure its effect on the initial reaction rate of the target enzyme.
Principle: The rate of the enzymatic reaction is monitored in the presence and absence of the inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) can be determined. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive) and determine the inhibition constant (Ki).
Typical Procedure:
-
Reaction Mixture Preparation: Prepare a reaction buffer specific to the enzyme being assayed. The mixture will contain the enzyme, its substrate(s) (excluding acetyl-CoA if it's the varied substrate), and any necessary cofactors.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. A control with no inhibitor is essential.
-
Pre-incubation: Incubate the enzyme with the inhibitor for a specific time to allow for binding.
-
Reaction Initiation: Start the reaction by adding the final substrate (e.g., acetyl-CoA or the substrate that acetyl-CoA reacts with).
-
Monitoring Reaction Progress: The reaction progress can be monitored using various techniques:
-
Spectrophotometry: If the reaction produces or consumes a chromogenic or UV-active substance.
-
Fluorometry: If a fluorescent product is formed or consumed, or by using a coupled assay that generates a fluorescent signal.[7][11][12][13]
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify substrates and products over time.[4][9][14][15]
-
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentration to determine the IC50 value. Further analysis using Lineweaver-Burk or other kinetic plots can determine the Ki and the mode of inhibition.
Fluorescence-Based Acetyltransferase Assay
Principle: This assay quantifies the amount of Coenzyme A (CoA) produced during the acetyltransferase reaction. The released CoA reacts with a thiol-sensitive fluorescent probe, generating a fluorescent signal that is proportional to the enzyme activity.[7][11][12][13]
Reagents:
-
Purified acetyltransferase enzyme
-
Acetyl-CoA and this compound
-
Peptide or small molecule substrate for the acetyltransferase
-
Thiol-sensitive fluorescent probe (e.g., ThioGlo1)
-
Assay buffer
Procedure:
-
Prepare a reaction mixture containing the enzyme, substrate, and buffer.
-
Add varying concentrations of this compound.
-
Initiate the reaction by adding acetyl-CoA.
-
At specific time points, or in a continuous read format, add the fluorescent probe.
-
Measure the fluorescence intensity using a fluorometer.
-
Calculate the enzyme activity based on a standard curve of CoA and determine the inhibitory effect of this compound.
HPLC-Based Assay for Enzyme Activity
Principle: HPLC is a powerful technique to separate and quantify the substrates and products of an enzymatic reaction, providing a direct measure of enzyme activity.[4][9][14][15]
Procedure:
-
Perform the enzymatic reaction as described in the general inhibition assay protocol.
-
At different time points, stop the reaction (e.g., by adding a strong acid or organic solvent).
-
Centrifuge the samples to remove precipitated protein.
-
Inject the supernatant into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).
-
Use a suitable mobile phase to separate the substrates (e.g., acetyl-CoA, this compound) from the products.
-
Detect the compounds using a UV detector (typically at 254 or 260 nm).
-
Quantify the peak areas to determine the concentration of each compound and calculate the reaction rate.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for assessing enzyme inhibition.
Conclusion
This compound is a valuable probe for investigating the structure and function of acetyl-CoA-dependent enzymes. Its cross-reactivity is highly dependent on the specific enzyme family, acting as a substrate mimic or inhibitor for some, while showing little interaction with others. The compiled data and protocols in this guide serve as a resource for researchers designing experiments to explore the roles of these important enzymes in health and disease. Further studies are warranted to expand the quantitative understanding of its interactions, particularly with dehydrogenases and a wider range of synthetases, to fully realize its potential in drug discovery and development.
References
- 1. Oxidase activity of the acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [ouci.dntb.gov.ua]
- 3. dot | Graphviz [graphviz.org]
- 4. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D [mdpi.com]
- 8. Acetyl Coenzyme A Analogues as Rationally Designed Inhibitors of Citrate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatography-based assays of enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substrate-inhibiton by acetyl-CoA in the condensation reaction between oxaloacetate and acetyl-CoA catalyzed by citrate synthase from pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The fluorescence-based acetylation assay using thiol-sensitive probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Fluorescence-Based Acetylation Assay Using Thiol-Sensitive Probes | Springer Nature Experiments [experiments.springernature.com]
- 13. Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | Semantic Scholar [semanticscholar.org]
- 15. Rapid reverse phase-HPLC assay of HMG-CoA reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of acetyl-CoA synthetase kinetics and ATP-binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Citrate synthase - Wikipedia [en.wikipedia.org]
- 18. Kinetics of CO Insertion and Acetyl Group Transfer Steps, and a Model of the Acetyl-CoA Synthase Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Stable Sibling: Acetyl-oxa(dethia)-CoA as a Robust Mimic for Acetyl-CoA in Enzymatic Studies
For researchers in drug development and the broader scientific community, the quest for stable molecular tools is paramount. Acetyl-coenzyme A (acetyl-CoA) is a vital molecule in numerous metabolic pathways, but its inherent instability can hinder detailed enzymatic and structural studies. A promising alternative, acetyl-oxa(dethia)-CoA, replaces the reactive thioester sulfur with an oxygen, offering enhanced stability. This guide provides a comprehensive comparison of this compound and acetyl-CoA, supported by experimental data, to validate its use as a reliable mimic.
At a Glance: Performance Comparison
Experimental data reveals the superior stability of this compound compared to its native counterpart, acetyl-CoA, particularly in the presence of enzymes that would otherwise hydrolyze the thioester bond. This stability is crucial for techniques like X-ray crystallography, where long incubation times are often required.
| Parameter | Acetyl-CoA | This compound | Other Analogs |
| Structure | Contains a thioester bond (C-S-CoA) | Contains an oxoester bond (C-O-CoA) | Acetyl-aza(dethia)-CoA (C-N-CoA) |
| Stability | Prone to hydrolysis, especially in the presence of enzymes. | Significantly more stable; undergoes extremely slow hydrolysis.[1] | Acetyl-aza(dethia)-CoA is completely stable to enzyme activity.[1] |
| Enzymatic Activity with FabH | Standard substrate. | Surprisingly, it acts as a slight activator of the enzyme.[1][2] | Acetyl-aza(dethia)-CoA acts as a moderate inhibitor.[1] |
Stability Under Scrutiny: A Quantitative Look
The stability of this compound was quantitatively assessed by monitoring its hydrolysis in the presence of the enzyme β-ketoacyl-ACP synthase III (FabH), a key enzyme in fatty acid biosynthesis. The rate of conversion to its corresponding CoA analog was measured at different pH levels and compared to that of acetyl-CoA.
| Compound | Enzyme | pH | Rate of Hydrolysis (min⁻¹) |
| Acetyl-CoA | FabH wt | 6 | 0.0004 ± 0.0001 |
| Acetyl-CoA | FabH wt | 7 | 0.0010 ± 0.0001 |
| Acetyl-CoA | FabH wt | 8 | 0.0038 ± 0.0002 |
| This compound | FabH wt | 7 | ~ 0.003 |
| This compound | FabH C112Q | 8 | ~ 0.001 |
Data sourced from Boram et al., 2023, ACS Chemical Biology.
These results clearly demonstrate the significantly lower rate of hydrolysis for this compound in the presence of FabH, highlighting its utility as a stable mimic for structural and functional studies.
Unraveling the Mechanism: The Role in Fatty Acid Synthesis
FabH initiates fatty acid biosynthesis by catalyzing the condensation of acetyl-CoA with malonyl-ACP. Understanding how this compound interacts with FabH is crucial for its validation as a research tool.
Caption: Initiation of fatty acid biosynthesis by FabH.
This pathway illustrates the critical role of the initial acetyl group donor. The stability of this compound allows for the "trapping" of the enzyme-substrate complex, facilitating detailed structural analysis that is often not possible with the more reactive acetyl-CoA.
Experimental Corner: Protocols for Validation
Reproducibility is the cornerstone of scientific advancement. Below are the methodologies employed in the characterization of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through a chemoenzymatic approach, starting from acetonide-protected oxa(dethia)pantetheine.
Caption: Workflow for the synthesis of this compound.
A detailed, step-by-step protocol can be found in the supplementary information of the referenced ACS Chemical Biology paper by Boram et al. (2023). The general procedure involves the acetylation of the protected pantetheine (B1680023) analog, followed by deprotection and subsequent enzymatic steps to build the full coenzyme A structure.
FabH Enzyme Assay
The activity of the β-ketoacyl-ACP synthase III (FabH) in the presence of acetyl-CoA and its analogs was monitored using a continuous UV-Vis spectrophotometric assay.
Principle: The assay measures the production of acetoacetyl-CoA, which has a distinct absorbance at 302 nm in the presence of Mg²⁺.
General Protocol:
-
A reaction mixture is prepared containing buffer (e.g., Tris-HCl at a specific pH), MgCl₂, and malonyl-CoA in a quartz cuvette.
-
The reaction is initiated by the addition of the FabH enzyme and either acetyl-CoA or this compound.
-
The increase in absorbance at 302 nm is monitored over time using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
For inhibition assays, the analog is included in the initial reaction mixture, and the change in the rate of acetoacetyl-CoA formation is measured.
The slight activating effect of this compound was observed using this method, suggesting that it not only binds to the active site but may also promote a more active conformation of the enzyme.[1]
Conclusion: A Stable and Functional Mimic
The experimental evidence strongly supports the use of this compound as a stable and effective mimic for acetyl-CoA in biochemical and structural studies. Its remarkable stability against enzymatic hydrolysis, combined with its ability to engage the enzyme active site and even slightly enhance activity, makes it an invaluable tool for researchers. The use of such stable analogs will undoubtedly facilitate a deeper understanding of the enzymes that utilize acetyl-CoA, paving the way for the development of novel therapeutics.
References
Evaluating the Off-Target Effects of Acetyl-oxa(dethia)-CoA: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, understanding the off-target effects of novel chemical probes and drug candidates is paramount for accurate interpretation of experimental results and ensuring therapeutic safety. This guide provides a framework for evaluating the off-target profile of acetyl-oxa(dethia)-CoA, a non-hydrolyzable analog of the key metabolic intermediate acetyl-CoA. While direct cell-based comparative data for this specific analog is limited in publicly available literature, this document outlines a comprehensive strategy for its evaluation, including detailed experimental protocols and expected outcomes based on its structure and the known roles of its natural counterpart.
This compound, in which the thioester sulfur atom is replaced by an oxygen, is designed to be more stable against enzymatic hydrolysis. This property makes it a valuable tool for structural and functional studies of acetyl-CoA-utilizing enzymes. However, this altered stability and structure can also lead to unforeseen interactions with other cellular proteins, resulting in off-target effects. This guide will detail a multi-pronged approach to characterize these potential off-target activities.
Understanding the On-Target and Potential Off-Target Landscape
Acetyl-CoA is a central metabolic hub, participating in a vast array of cellular processes. Its primary roles include fueling the tricarboxylic acid (TCA) cycle for energy production and serving as the acetyl-group donor for the biosynthesis of fatty acids and for the post-translational modification of proteins by lysine (B10760008) acetyltransferases (KATs).[1][2][3] Given this broad involvement, this compound has the potential to interact with a wide range of proteins.
The substitution of the thioester with an oxoester linkage in this compound is expected to decrease its reactivity.[4][5] Thioesters are more electrophilic than their oxygen-containing counterparts, making them more susceptible to nucleophilic attack.[4] This reduced reactivity could lead to altered substrate efficiency for its intended target enzymes and may also change its binding affinity and inhibitory profile against a host of other proteins that interact with acetyl-CoA.
A study on the E. coli fatty acid biosynthesis initiating ketosynthase FabH revealed that while malonyl-oxa(dethia)-CoA acts as an inhibitor, acetyl-oxa(dethia)CoA was surprisingly found to be slightly activating in enzyme assays with acetyl-CoA and malonyl-CoA as substrates. The amide analog, acetyl-aza(dethia)CoA, on the other hand, was a moderate inhibitor. This highlights the nuanced and not always predictable effects of such subtle molecular changes.
Proposed Experimental Workflow for Off-Target Evaluation
A systematic evaluation of off-target effects should follow a tiered approach, starting with broad assessments of cellular health and progressing to more specific target identification methodologies.
Comparative Data Summary: Acetyl-CoA vs. This compound
The following tables summarize the known enzymatic data for this compound and provide a hypothetical comparison of its potential cellular effects against acetyl-CoA. This hypothetical data is based on the structural differences and the known cellular functions of acetyl-CoA.
Table 1: Known Enzymatic Activity of Acetyl-CoA Analogs with E. coli FabH
| Compound | Observed Effect on FabH |
| Acetyl-oxa(dethia)CoA | Slightly activating |
| Acetyl-aza(dethia)CoA | Moderate inhibitor |
Data from in vitro enzymatic assays.
Table 2: Hypothetical Comparison of Cellular Activities
| Assay | Acetyl-CoA (Endogenous) | This compound (Exogenous) - Expected Outcome | Rationale for Expected Outcome |
| Cell Viability (e.g., MTT) | High viability | Potential for dose-dependent cytotoxicity | Off-target inhibition of essential enzymes could lead to toxicity. |
| ATP Production (e.g., CellTiter-Glo) | Normal ATP levels | Potential for decreased ATP levels | Inhibition of enzymes in central carbon metabolism could impair energy production. |
| Kinase Inhibition Profile | No direct inhibition | Potential for inhibition of specific kinases | The adenosine (B11128) diphosphate (B83284) moiety of CoA could facilitate binding to the ATP-binding pocket of some kinases. |
| Histone Acetylation | Dynamic regulation | Potential for altered histone acetylation patterns | May act as a competitive inhibitor of lysine acetyltransferases (KATs). |
| Gene Expression | Homeostatic gene expression | Potential for widespread changes in gene expression | Altered histone acetylation and effects on transcription factor activity could lead to global transcriptomic changes. |
Detailed Experimental Protocols
Cell Viability and Cytotoxicity Assays
These assays provide a broad measure of cellular health and are a critical first step in identifying potential off-target toxicity.
The MTT assay measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
This assay quantifies ATP, an indicator of metabolically active cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Generation: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Kinase Profiling
Kinase profiling is essential for identifying off-target inhibition of protein kinases, a common source of off-target effects for many small molecules.
Protocol (General):
-
Compound Preparation: Prepare this compound at a high concentration (e.g., 10 mM in DMSO).
-
Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Promega). Typically, the compound is screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of kinases.
-
Data Analysis: The service will provide data on the percent inhibition for each kinase. Hits are typically defined as kinases with >50% inhibition.
-
Dose-Response Follow-up: For any identified hits, perform dose-response assays to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Chemoproteomic Profiling for Target Identification
Chemoproteomics can identify the direct binding partners of a small molecule in a complex biological sample. The CATNIP (CoA/AcetylTraNsferase Interaction Profiling) platform is a suitable approach for identifying proteins that interact with acyl-CoA analogs.[6][7]
Workflow Overview:
-
Cell Lysate Preparation: Prepare lysates from cells of interest.
-
Competitive Binding: Incubate the cell lysates with a broad-spectrum acyl-CoA affinity resin in the presence of increasing concentrations of this compound or a control compound (e.g., acetyl-CoA).
-
Protein Enrichment and Digestion: Elute the proteins bound to the resin and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound proteins.
-
Data Analysis: Proteins that show a dose-dependent decrease in binding to the resin in the presence of this compound are identified as potential direct targets.
Potential Signaling Pathways Affected by Off-Target Interactions
Given the central role of acetyl-CoA, off-target effects of its analog could perturb numerous signaling pathways.
References
- 1. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. The sulfur atoms of the substrate CoA and the catalytic cysteine are required for a productive mode of substrate binding in bacterial biosynthetic thiolase, a thioester-dependent enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Improved Synthesis of Acetyl-Coa and Malonyl-Coa Analogs and Their Use" by Aaron Benjamin [docs.lib.purdue.edu]
- 6. A systems chemoproteomic analysis of acyl-CoA/protein interaction networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Systems Chemoproteomic Analysis of Acyl-CoA/Protein Interaction Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Acetyl-Oxa(dethia)-CoA and Acetyl-CoA in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of acetyl-oxa(dethia)-CoA and its natural counterpart, acetyl-CoA. By examining their performance with key enzymes, this document aims to equip researchers with the necessary information to select the appropriate molecule for their experimental needs, particularly in studies involving acetyltransferases and synthetases. This guide includes a summary of available quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways and workflows.
Performance Comparison: this compound vs. Acetyl-CoA
This compound, a synthetic analog of acetyl-CoA where the sulfur atom is replaced by an oxygen atom, serves as a valuable tool for studying enzyme mechanisms. Its altered chemical properties, particularly the stability of the oxoester bond compared to the thioester bond in acetyl-CoA, influence its interaction with enzymes. While extensive quantitative data for this compound is not as abundant as for acetyl-CoA, existing studies provide insights into its role as a substrate or inhibitor.
Enzyme Kinetics Data
The following tables summarize the available kinetic parameters for acetyl-CoA and the known effects of this compound and a related analog, dethiaacetyl-CoA, on various enzymes.
Table 1: Citrate (B86180) Synthase
| Substrate/Inhibitor | Enzyme Source | Km (μM) | Vmax | Ki (μM) | Notes |
| Acetyl-CoA | Pig Heart | - | - | 110 (dissociation constant) | Exhibits substrate inhibition. The binding of acetyl-CoA increases the enzyme's affinity for oxaloacetate.[1] |
| Dethiaacetyl-CoA | Thermoplasma acidophilum | - | - | - | Acts as a partial substrate, mimicking the condensation half-reaction.[2] |
Table 2: Fatty Acid Synthase (FabH)
| Substrate/Inhibitor | Enzyme Source | Effect | Quantitative Data |
| Acetyl-CoA | E. coli | Substrate | - |
| This compound | E. coli | Slightly activating | Not reported |
| Acetyl-aza(dethia)-CoA | E. coli | Moderate inhibitor | Not reported |
Table 3: Acetyl-CoA Synthetase
| Substrate | Enzyme Source | Km (μM) | Vmax (% of Acetate) |
| Acetate (B1210297) (for Acetyl-CoA synthesis) | Saccharomyces cerevisiae | - | 100% |
| Propionate | Saccharomyces cerevisiae | Higher than acetate | Lower than acetate |
| Acrylate | Saccharomyces cerevisiae | Higher than acetate | Lower than acetate |
| Fluoroacetate | Saccharomyces cerevisiae | Higher than acetate | Lower than acetate |
Note: Acetyl-CoA synthetase utilizes acetate and CoA to synthesize acetyl-CoA. The table shows the enzyme's specificity for various carboxylic acid substrates, indicating that analogs of the acetyl group are generally poorer substrates than acetate itself.[3]
Table 4: Carnitine Acetyltransferase (CrAT)
| Substrate | Enzyme Source | Specificity |
| Acetyl-CoA | Human (recombinant) | High |
| Short- to medium-chain acyl-CoAs (C2-C10) | Human (recombinant) | Active |
| Long-chain acyl-CoAs | Human (recombinant) | No activity |
| trans-2-enoyl-CoA intermediates | Human (recombinant) | Poor substrates |
Note: While direct kinetic data for this compound with CrAT was not found, the enzyme exhibits a preference for short to medium-chain acyl-CoAs.[4]
Signaling Pathways and Metabolic Hub
Acetyl-CoA is a central molecule in metabolism, participating in numerous pathways. The diagram below illustrates the pivotal role of acetyl-CoA in cellular energetics and biosynthesis.
Experimental Protocols
Detailed methodologies for key experiments involving acetyl-CoA and its analogs are provided below. These protocols can be adapted for comparative studies with this compound.
Acetyl-CoA Synthetase Assay
This continuous coupled enzymatic assay measures the activity of Acetyl-CoA Synthetase (ACS) by monitoring the formation of NADH spectrophotometrically.
Principle:
-
ACS: Acetate + CoA + ATP → Acetyl-CoA + AMP + PPi
-
Pyrophosphatase (inorganic): PPi + H₂O → 2 Pi
-
Citrate Synthase (CS): Acetyl-CoA + Oxaloacetate + H₂O → Citrate + CoA
-
Malate Dehydrogenase (MDH): L-Malate + NAD⁺ → Oxaloacetate + NADH + H⁺
The rate of NADH formation, measured at 340 nm, is proportional to the ACS activity.
Reagents:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
ATP (50 mM)
-
MgCl₂ (100 mM)
-
CoA (10 mM)
-
Sodium Acetate (1 M)
-
L-Malic acid (100 mM)
-
NAD⁺ (20 mM)
-
Malate Dehydrogenase (MDH)
-
Citrate Synthase (CS)
-
Enzyme sample (cell extract or purified ACS)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl, MgCl₂, L-Malic acid, NAD⁺, ATP, and CoA.
-
Add MDH and CS to the mixture.
-
Initiate the reaction by adding the enzyme sample and sodium acetate.
-
Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH formation (ε = 6.22 mM⁻¹cm⁻¹).
Carnitine Acetyltransferase (CrAT) Assay
This assay measures CrAT activity by monitoring the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, 2-nitro-5-thiobenzoate (TNB), detectable at 412 nm.
Principle:
-
CrAT: Acetyl-CoA + L-Carnitine ⇌ Acetyl-L-Carnitine + CoA-SH
-
DTNB Reaction: CoA-SH + DTNB → TNB-CoA + TNB (yellow)
The rate of TNB formation is proportional to CrAT activity.
Reagents:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
DTNB (10 mM in buffer)
-
Acetyl-CoA (10 mM)
-
L-Carnitine (100 mM)
-
Enzyme sample (mitochondrial extract or purified CrAT)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and DTNB.
-
Add the enzyme sample to the mixture.
-
Initiate the reaction by adding acetyl-CoA and L-carnitine.
-
Monitor the increase in absorbance at 412 nm.
-
Calculate the enzyme activity based on the rate of TNB formation (ε = 14,150 M⁻¹cm⁻¹).
Logical Relationships in Substrate-Enzyme Interactions
The interaction of acetyl-CoA and its analogs with an enzyme can lead to different outcomes, which can be investigated through kinetic studies. The following diagram illustrates the logical flow for characterizing these interactions.
This guide provides a foundational understanding of the comparative performance of this compound and acetyl-CoA. Further experimental studies are warranted to generate more comprehensive quantitative data for the synthetic analog across a wider range of enzymes. Such data will be invaluable for its application in drug discovery and the detailed elucidation of enzymatic mechanisms.
References
- 1. Substrate-inhibiton by acetyl-CoA in the condensation reaction between oxaloacetate and acetyl-CoA catalyzed by citrate synthase from pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Partial Substrate Dethiaacetyl-Coenzyme A Mimics All Critical Carbon Acid Reactions in the Condensation Half-Reaction Catalyzed by Thermoplasma acidophilum Citrate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate specificity of acetyl coenzyme A synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Acetyl-oxa(dethia)-CoA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling acetyl-oxa(dethia)-CoA. The following procedures are based on best practices for handling laboratory chemicals with unknown toxicity, drawing parallels from its structurally similar analog, acetyl-coenzyme A.
Hazard Profile: While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the SDS for the related compound, acetyl-coenzyme A, indicates potential hazards. It may cause irritation to the skin, eyes, and mucous membranes of the upper respiratory tract.[1][2] Furthermore, it may be harmful if inhaled, ingested, or absorbed through the skin.[2] Therefore, it is prudent to handle this compound with care, employing standard laboratory safety protocols to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or neoprene, powder-free. | To prevent skin contact with the chemical. |
| Eye Protection | Safety Glasses/Goggles | Snug-fitting safety goggles with side shields.[3] | To protect eyes from splashes and aerosols.[4] |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat. | To protect skin and clothing from contamination. |
| Respiratory | Mask | A standard surgical mask or N95 respirator may be used if there is a risk of generating dust or aerosols.[3][4] | To prevent inhalation of airborne particles. |
Experimental Protocol: Safe Handling Procedure
1. Preparation and Work Area Setup:
-
Ensure a clean and uncluttered workspace.
-
Work in a well-ventilated area. A chemical fume hood is recommended if the procedure may generate dust or aerosols.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
-
Don the appropriate personal protective equipment as outlined in the table above.
-
Carefully weigh and handle the solid compound to minimize the creation of dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Use only mechanical pipetting devices; never pipette by mouth.
3. In Case of a Spill or Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
Proper disposal of this compound and associated waste is critical to maintaining a safe laboratory environment.
-
Unused Compound and Solutions: Collect all waste containing this compound in a clearly labeled, sealed container. This waste should be treated as chemical waste and disposed of through your institution's hazardous waste management program.[5]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent paper, should be collected in a designated, sealed waste bag and disposed of as chemical waste.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., water or buffer used in the experiment). The rinsate should be collected and disposed of as chemical waste. After rinsing, the container can be disposed of in the regular trash, with the label defaced.[6][7][8]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. trimaco.com [trimaco.com]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. sfasu.edu [sfasu.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
